Alatrioprilat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135038-59-4 |
|---|---|
Molecular Formula |
C14H17NO5S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1 |
InChI Key |
TXSINLUUGRGAJO-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aladotrilat Fasidotrilat N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine |
Origin of Product |
United States |
Foundational & Exploratory
Alacepril as a Prodrug of Captopril: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alacepril is an orally active, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] Structurally, it is a sulfhydryl-containing ACE inhibitor that functions as a prodrug.[2][3] Following oral administration, alacepril is metabolized in the body to its active form, captopril, as well as an intermediate metabolite, desacetyl-alacepril.[4][5][6] This bioconversion is central to its pharmacokinetic profile and sustained therapeutic effect. This guide provides an in-depth technical overview of alacepril, focusing on its mechanism of action as a prodrug, its pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its evaluation.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The therapeutic effect of alacepril is mediated by its active metabolite, captopril, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][4] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][4]
The RAAS pathway begins with the release of renin from the kidneys, which converts angiotensinogen into angiotensin I.[4] ACE then catalyzes the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[1][4] Angiotensin II exerts its effects by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[2][4]
By inhibiting ACE, captopril blocks the formation of angiotensin II.[2] This leads to two primary effects:
-
Vasodilation: The reduction in angiotensin II levels causes blood vessels to relax and widen, leading to a decrease in blood pressure.[1][4]
-
Reduced Aldosterone Secretion: Lower angiotensin II levels decrease aldosterone secretion, which promotes the excretion of sodium and water, further reducing blood volume and pressure.[1][2]
Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[6] Inhibition of ACE by captopril increases bradykinin levels, contributing to the overall blood pressure-lowering effect.[6]
Biotransformation of Alacepril
Alacepril is inactive in vitro and requires metabolic conversion to exert its pharmacological effects.[7] The biotransformation is a two-step process that occurs primarily in the liver.[4]
-
Deacetylation: The first step involves the hydrolysis of the thiolester bond in alacepril to form desacetyl-alacepril. This reaction is catalyzed by a thiolesterase that has been identified as sialic acid 9-O-acetylesterase.[8][9]
-
Peptide Cleavage: Subsequently, desacetyl-alacepril is converted into the active ACE inhibitor, captopril, through the liberation of a phenylalanine molecule.[5][6]
The intermediate, desacetyl-alacepril, is also considered an active metabolite that contributes to the potency and prolonged duration of alacepril's antihypertensive effect.[5]
Pharmacokinetics
The prodrug nature of alacepril significantly influences its pharmacokinetic profile, leading to a more sustained action compared to captopril.[7] After oral administration of alacepril, the active metabolite captopril is gradually formed.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Captopril (from Alacepril 50 mg dose)[10] | Captopril (direct administration)[11] | Key Considerations |
|---|---|---|---|
| Bioavailability | Readily absorbed and converted[11] | ~70-75%[11][12] | Alacepril's bioavailability is linked to its conversion efficiency. Food can reduce captopril's bioavailability.[12] |
| Tmax (Free Captopril) | ~1.0 hour (fasting), ~1.9 hours (fed)[10] | ~1 hour[11] | The prodrug nature and food intake can delay the time to peak concentration.[10][11] |
| Biologic Half-life (t½) | ~1.9 hours (free captopril)[10] | ~2-3 hours[11][12] | The half-life of free captopril after alacepril dosing was noted to be longer than in studies of captopril alone.[10] |
| Urinary Excretion | 59% (total captopril at 24h)[10] | Partly excreted unchanged in urine.[12] | Elimination is primarily via renal excretion.[13] |
| IC₅₀ (ACE Inhibition) | Inactive until metabolized[11] | Nanomolar range[11] | Direct in vitro IC₅₀ is not relevant for the prodrug form.[11] |
Pharmacodynamics and Efficacy
Preclinical and clinical studies have demonstrated that alacepril is a potent and long-acting antihypertensive agent. Its overall antihypertensive activity has been reported to be three times more potent than captopril on a weight basis in renal hypertensive rats, based on the area over the antihypertensive curve.[7]
Table 2: Summary of Preclinical and Clinical Efficacy Data
| Study Type | Subject | Alacepril Dose | Key Quantitative Findings |
|---|---|---|---|
| Preclinical | Renal Hypertensive Rats | 1-30 mg/kg p.o. | Showed a dose-related, long-lasting antihypertensive effect; overall activity was 3x more potent than captopril.[7] |
| Preclinical | Renal Hypertensive Dogs | 3 mg/kg p.o. | Produced a stable and sustained hypotensive effect with a longer duration of action than captopril.[7][14] |
| Clinical | Patients with Stable Effort Angina | 50 mg p.o. (single dose) | - Exercise duration improved by 9.1% (p=0.03).- Time to 1 mm ST-segment depression improved by 19% (p<0.01).- Maximal ST-segment depression improved by 33% (p=0.015).[15] |
| Clinical | Hypertensive Type II Diabetics | 50 mg/day for 12 weeks | - Significantly reduced blood pressure and urinary albumin excretion.- Significantly reduced Glycosylated hemoglobin (HbA1c) and total cholesterol.[16] |
| Clinical | Patients with Mild-to-Moderate Heart Failure | 12 weeks of treatment | - Increased Peak VO₂ from 17.7 to 19.5 mL/min/kg (p<0.01).- Decreased plasma aldosterone from 77.7 to 51.7 pg/mL (p<0.01).- Decreased brain natriuretic peptide (BNP) from 222.7 to 117.7 pg/mL (p<0.05).[17] |
Experimental Protocols
In Vitro ACE Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce ACE activity by 50% (IC₅₀). It is applicable to the active metabolite, captopril, but not directly to the prodrug alacepril.[11]
-
1. Enzyme and Substrate Preparation:
-
2. Inhibitor Preparation:
-
Captopril is dissolved in the assay buffer to create a range of concentrations.[11]
-
-
3. Assay Procedure:
-
The inhibitor (captopril solution) or buffer (control) is pre-incubated with the ACE enzyme for a specified time (e.g., 15 minutes at 37°C).[11]
-
The reaction is initiated by adding the HHL substrate.[11]
-
The mixture is incubated for a defined period (e.g., 30 minutes at 37°C).[11]
-
The reaction is terminated by adding an acid (e.g., 1M HCl).[11]
-
-
4. Detection:
-
5. Data Analysis:
-
The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
In Vivo Antihypertensive Efficacy Study
This study assesses the blood pressure-lowering effects of compounds in a living organism, often using a hypertensive animal model.[11]
-
1. Animal Model:
-
2. Drug Administration:
-
3. Blood Pressure Measurement:
-
Systolic blood pressure is measured at multiple time points post-administration using a non-invasive tail-cuff method.[11]
-
-
4. Data Analysis:
Conclusion
Alacepril serves as an effective prodrug for the well-established ACE inhibitor, captopril. Its biotransformation pathway allows for a gradual release of the active moiety, which contributes to a more sustained and prolonged antihypertensive effect compared to direct administration of captopril.[7] This favorable pharmacokinetic profile, combined with demonstrated efficacy in reducing blood pressure and improving cardiovascular outcomes in clinical settings, positions alacepril as a valuable therapeutic option for the treatment of hypertension and heart failure.[1][16][17] The experimental models and assays detailed herein provide a framework for the continued investigation and development of such prodrug strategies in cardiovascular medicine.
References
- 1. What is Alacepril used for? [synapse.patsnap.com]
- 2. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Alacepril - Wikipedia [en.wikipedia.org]
- 7. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic acid 9-O-acetylesterase catalyzes the hydrolyzing reaction from alacepril to deacetylalacepril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Captopril - Wikipedia [en.wikipedia.org]
- 13. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of angiotensin-converting enzyme inhibitor alacepril in patients with stable effort angina during chronic isosorbide dinitrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the angiotensin-converting enzyme inhibitor alacepril on exercise capacity and neurohormonal factors in patients with mild-to-moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Synthesis of Alacepril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Alacepril, a significant angiotensin-converting enzyme (ACE) inhibitor. Developed as a prodrug of Captopril, Alacepril was engineered to offer a more sustained therapeutic effect. This document details the chemical synthesis, preclinical and clinical pharmacology, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Discovery and Development
Alacepril, chemically known as (2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, emerged from the continued research and development efforts in the field of ACE inhibitors following the groundbreaking discovery of Captopril.[1] Developed by Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma), Alacepril was designed as a prodrug of Captopril.[2][3][4] The core concept was to modify the Captopril molecule to enhance its pharmacokinetic profile, aiming for a more gradual onset and prolonged duration of action.[1][5]
The development of Alacepril was a strategic move to improve upon the first-generation ACE inhibitor, Captopril. By masking the sulfhydryl group, which is crucial for ACE inhibition, with an acetyl group, and by adding a phenylalanine moiety, the resulting compound, Alacepril, exhibited altered physicochemical properties that influenced its absorption and metabolism.[1] This prodrug design allows for its conversion to the active metabolite, Captopril, within the body.[5]
Chemical Synthesis of Alacepril
The synthesis of Alacepril involves a multi-step process culminating in the formation of the final dipeptide derivative. While various synthetic routes have been explored, a common pathway is outlined below.
Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of Alacepril.
Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of Alacepril.
Step 1: Synthesis of (S)-1-((S)-3-(acetylthio)-2-methylpropanoyl)proline
-
To a solution of (S)-3-(acetylthio)-2-methylpropanoic acid in a suitable organic solvent such as dichloromethane, an activating agent like N,N'-dicyclohexylcarbodiimide (DCC) and a coupling additive such as N-hydroxysuccinimide (NHS) are added at 0°C.
-
After stirring for a short period, L-proline methyl ester hydrochloride is added, followed by a base like triethylamine to neutralize the hydrochloride salt.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of (S)-tert-butyl 2-(((S)-1-((S)-3-(acetylthio)-2-methylpropanoyl)proline)amino)-3-phenylpropanoate (Protected Alacepril)
-
The product from Step 1 is dissolved in an appropriate solvent, and the methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
-
After acidification, the resulting carboxylic acid is extracted into an organic solvent.
-
This intermediate is then coupled with L-phenylalanine tert-butyl ester using standard peptide coupling reagents as described in Step 1.
-
The workup and purification are performed in a similar manner to obtain the protected Alacepril.
Step 3: Synthesis of Alacepril (Deprotection)
-
The protected Alacepril from Step 2 is dissolved in a suitable solvent like dichloromethane.
-
A strong acid, such as trifluoroacetic acid (TFA), is added to the solution to cleave the tert-butyl ester protecting group.
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
After completion, the solvent and excess TFA are removed under reduced pressure.
-
The crude Alacepril is then purified, often by recrystallization from a suitable solvent system, to yield the final product.
Mechanism of Action
Alacepril is a prodrug that is inactive in its original form.[1] Following oral administration, it undergoes metabolic conversion to its active form, Captopril.[5]
Signaling Pathway
Caption: Mechanism of action of Alacepril as a prodrug of Captopril.
The active metabolite, Captopril, competitively inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[6] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[6] By inhibiting ACE, Captopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[6] Furthermore, ACE is also involved in the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Captopril leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect.[1]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of Alacepril is primarily defined by its conversion to Captopril.
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Captopril) | ~1.0 - 1.5 hours | Human | N/A |
| Half-life (Captopril) | ~2 hours | Human | N/A |
| Bioavailability (as Captopril) | Not explicitly stated, but oral administration is effective. | Human | [5] |
Note: Specific pharmacokinetic values for Alacepril itself are less relevant as its therapeutic effect is dependent on conversion to Captopril. The data presented is for the active metabolite after Alacepril administration.
Pharmacodynamic Data: Clinical Efficacy
Clinical studies have demonstrated the efficacy of Alacepril in the management of hypertension.
| Study Parameter | Baseline Value | Post-treatment Value (Alacepril) | Duration | Patient Population | Reference |
| Daytime Systolic Blood Pressure (mmHg) | 154 ± 10 | 145 ± 8 | 8 weeks | 13 elderly hypertensive patients | [7] |
| Daytime Diastolic Blood Pressure (mmHg) | 91 ± 5 | 85 ± 5 | 8 weeks | 13 elderly hypertensive patients | [7] |
| 24-hour Systolic Blood Pressure Hyperbaric Area (mmHg x hour/day) | 295 ± 185 | 172 ± 111 | 8 weeks | 13 elderly hypertensive patients | [7] |
A meta-analysis of ACE inhibitors, including drugs of the same class as Alacepril, showed an average reduction in systolic blood pressure of approximately 8 mmHg and diastolic blood pressure of 5 mmHg.[8][9]
Experimental Protocols
In Vitro ACE Inhibition Assay
The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound, which is fundamental in the preclinical evaluation of drugs like Alacepril (or more accurately, its active form, Captopril).
Caption: A typical workflow for an in vitro ACE inhibition assay.
-
Reagent Preparation :
-
Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer.
-
Prepare various concentrations of the test inhibitor (Captopril, the active form of Alacepril).
-
-
Assay Procedure :
-
In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE solution and the test inhibitor solution.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a strong acid, such as 1 M hydrochloric acid.
-
-
Quantification of Hippuric Acid :
-
The product of the reaction, hippuric acid, is extracted from the aqueous solution using an organic solvent, typically ethyl acetate.
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
A known volume of the organic layer containing the hippuric acid is carefully transferred to a new tube and the solvent is evaporated.
-
The dried hippuric acid is redissolved in a suitable buffer or mobile phase.
-
The concentration of hippuric acid is determined by measuring its absorbance using a spectrophotometer at a wavelength of 228 nm or by using high-performance liquid chromatography (HPLC).[10]
-
-
Data Analysis :
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
Conclusion
Alacepril represents a significant advancement in the development of ACE inhibitors, demonstrating the value of the prodrug approach to optimize the therapeutic profile of a highly effective parent compound, Captopril. Its discovery and synthesis underscore the principles of medicinal chemistry in drug design, aiming for improved pharmacokinetic properties and patient outcomes. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of cardiovascular drug development, facilitating further research and innovation.
References
- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dainippon Pharmaceutical | Sumitomo Pharma [sumitomo-pharma.com]
- 3. Sumitomo Pharma - Wikipedia [en.wikipedia.org]
- 4. swotanalysisexample.com [swotanalysisexample.com]
- 5. researchgate.net [researchgate.net]
- 6. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of alacepril on 24-hour blood pressure in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACE inhibitors for the treatment of high blood pressure | Cochrane [cochrane.org]
- 10. idpublications.org [idpublications.org]
- 11. ACE-inhibitory activity assay: IC50 [protocols.io]
An In-depth Technical Guide to the Pharmacological Profile of Alacepril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alacepril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and congestive heart failure.[1] Structurally, it is a prodrug that is metabolically converted in the body to its active form, captopril.[2][3] This guide provides a comprehensive overview of the pharmacological properties of Alacepril, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile, supported by experimental data and methodologies.
Mechanism of Action
Alacepril's therapeutic effects are attributable to its active metabolite, captopril.[4] Alacepril itself does not possess significant in vitro ACE inhibitory activity.[5]
Metabolic Activation
Following oral administration, Alacepril undergoes a two-step metabolic conversion. First, it is deacetylated to desacetylalacepril. Subsequently, this intermediate is hydrolyzed to form captopril, the pharmacologically active ACE inhibitor.[2][6] This prodrug design results in a more gradual onset and potentially longer duration of action compared to direct administration of captopril.[2][6]
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of action of captopril is the competitive inhibition of the angiotensin-converting enzyme (ACE).[3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[1]
ACE is responsible for two main actions:
-
Conversion of Angiotensin I to Angiotensin II: Angiotensin II is a potent vasoconstrictor that narrows blood vessels, leading to increased blood pressure.[2] It also stimulates the adrenal cortex to release aldosterone.[2]
-
Degradation of Bradykinin: Bradykinin is a vasodilator peptide that relaxes blood vessels.[7] ACE inactivates bradykinin.[8]
By inhibiting ACE, captopril blocks the formation of Angiotensin II and prevents the breakdown of bradykinin.[7] This dual action leads to:
-
Vasodilation: Reduced levels of the vasoconstrictor Angiotensin II and increased levels of the vasodilator bradykinin cause blood vessels to relax and widen, lowering peripheral vascular resistance and blood pressure.[2][4]
-
Reduced Aldosterone Secretion: The decrease in Angiotensin II levels leads to reduced aldosterone secretion from the adrenal glands.[1][4] This results in decreased sodium and water retention by the kidneys, contributing to the blood pressure-lowering effect.[1][3]
Pharmacodynamics
The pharmacodynamic effects of Alacepril are a direct consequence of ACE inhibition by its active metabolite, captopril.
Antihypertensive Effects
Alacepril produces a potent, stable, and sustained hypotensive effect.[5] In clinical trials involving hypertensive type II diabetics, daily administration of 50 mg of Alacepril resulted in a significant reduction in blood pressure starting from the fourth week of treatment, an effect that was maintained throughout the 12-week study.[9]
Renal and Metabolic Effects
In addition to lowering blood pressure, Alacepril has shown beneficial effects on renal function and metabolism in diabetic patients. A 12-week study demonstrated that Alacepril significantly reduced urinary albumin excretion.[9] The same study also reported significant reductions in glycosylated hemoglobin (HbA1c) and serum total cholesterol, suggesting improvements in glucose and lipid metabolism.[9]
Cardiovascular and Anti-atherosclerotic Effects
Studies in animal models suggest that Alacepril may have anti-atherosclerotic properties. In monkeys fed a high-cholesterol diet, treatment with Alacepril was found to prevent the development of atherosclerosis by reducing vascular ACE activity.[10] Furthermore, in patients with stable effort angina, a single 50 mg dose of Alacepril improved exercise duration and reduced myocardial ischemia, likely by increasing coronary blood flow.[11]
Dose-Dependent ACE Inhibition
The degree of ACE inhibition is dose-dependent. A study in healthy cats demonstrated this relationship following single oral doses of Alacepril.
Table 1: Dose-Dependent ACE Inhibition by Alacepril in Healthy Cats [12][13]
| Dose | Time Point | Mean ACE Inhibition (%) |
| 1 mg/kg | 2 h | ~80% |
| 1 mg/kg | 24 h | ~30% |
| 2 mg/kg | 2 h | >95% |
| 2 mg/kg | 24 h | ~55% |
| 3 mg/kg | 2 h | >95% |
| 3 mg/kg | 24 h | ~60% |
Data is estimated from graphical representations in the cited study.
Pharmacokinetics
Alacepril is designed as a prodrug to optimize the pharmacokinetic properties of its active moiety, captopril.[14]
Absorption and Metabolism
Alacepril is administered orally and is readily absorbed.[1][15] It is then rapidly metabolized to captopril.[3][4] The pharmacokinetic profile after a 50 mg oral dose of Alacepril has been characterized in healthy subjects.
Effect of Food
The administration of Alacepril after a meal can prolong its effect.[16] While food intake did not significantly alter the total amount of drug absorbed (as measured by cumulative urinary excretion), it did prolong the time to maximal plasma concentration (tmax) of free captopril from 1.0 hour to 1.9 hours.[16]
Table 2: Pharmacokinetic Parameters of Captopril after a Single 50 mg Oral Dose of Alacepril in Healthy Fasted Subjects [16]
| Parameter | Free Captopril | Protein-Conjugated Captopril | Total Captopril |
| Time to Max. Plasma Concentration (tmax) | 1.0 hour | 1.7 hours | 1.6 hours |
| Biological Half-life (t1/2) | 1.9 hours | 4.2 hours | 5.0 hours |
| Cumulative Urinary Excretion (24h) | - | - | 59% of dose |
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common method to determine the in vitro ACE inhibitory activity of a compound, based on the spectrophotometric measurement of hippuric acid produced from a synthetic substrate.[15][17][18]
Objective: To quantify the inhibitory effect of a test compound (e.g., captopril) on the enzymatic activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Buffer: 100 mM Potassium Phosphate or Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl
-
Test Inhibitor (e.g., Captopril) and vehicle control (buffer)
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
Instrumentation: UV-Visible Spectrophotometer or HPLC with UV detector
Methodology:
-
Reagent Preparation:
-
Prepare the buffer solution (pH 8.3).
-
Dissolve HHL in the buffer to a final concentration of 5-8 mM.
-
Dissolve ACE in the buffer to a working concentration (e.g., 0.04 - 0.25 U/mL).
-
Prepare a series of dilutions of the test inhibitor in the buffer.
-
-
Assay Procedure:
-
Pre-incubation: In a microcentrifuge tube, add 20-30 µL of the ACE solution and 20 µL of either the inhibitor solution (at various concentrations) or the buffer (for control/100% activity). Pre-incubate this mixture for 10-15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the HHL substrate solution to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period, typically 30-60 minutes, at 37°C.
-
Reaction Termination: Stop the reaction by adding an excess of 1 M HCl (e.g., 62.5 µL).
-
-
Quantification of Hippuric Acid (HA):
-
Add ethyl acetate (e.g., 375 µL) to each tube to extract the hippuric acid formed.
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum oven or nitrogen stream.
-
Re-dissolve the dried hippuric acid residue in a known volume of water or buffer.
-
Measure the absorbance of the solution at 228 nm using a UV-Visible spectrophotometer.
-
-
Data Analysis:
-
Prepare blank samples by replacing the ACE solution with buffer to account for any non-enzymatic hydrolysis or interfering substances.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) x 100
-
Where 'A' is the absorbance at 228 nm.
-
-
Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Note: As Alacepril is a prodrug, it would show little to no activity in this in vitro assay. The assay is suitable for its active metabolite, captopril.[15]
Conclusion
Alacepril is an effective antihypertensive agent that functions as a prodrug for captopril. Its pharmacological profile is characterized by potent and sustained inhibition of the angiotensin-converting enzyme, leading to vasodilation and reduced fluid retention. The gradual conversion to its active form provides a favorable pharmacokinetic profile. Beyond its primary use in hypertension, evidence suggests beneficial effects on renal function, metabolic parameters, and potentially in mitigating atherosclerosis. The well-understood mechanism of action and established clinical efficacy make Alacepril a significant therapeutic option in the management of cardiovascular diseases.
References
- 1. What is Alacepril used for? [synapse.patsnap.com]
- 2. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 3. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alacepril - Wikipedia [en.wikipedia.org]
- 8. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiatherosclerotic effect of alacepril, an angiotensin-converting enzyme inhibitor, in monkeys fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of angiotensin-converting enzyme inhibitor alacepril in patients with stable effort angina during chronic isosorbide dinitrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of alacepril in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of alacepril in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. idpublications.org [idpublications.org]
Alacepril: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alacepril is an orally active angiotensin-converting enzyme (ACE) inhibitor belonging to the sulfhydryl-containing class of antihypertensive agents. It functions as a prodrug, undergoing metabolic conversion to its active form, captopril, which is responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Alacepril. Detailed methodologies for its synthesis and analysis are presented, along with a summary of its pharmacokinetic and pharmacodynamic profiles. The document also elucidates the signaling pathway through which Alacepril exerts its effects, the Renin-Angiotensin-Aldosterone System (RAAS), and its metabolic activation, with accompanying visual diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Chemical Structure and Physicochemical Properties
Alacepril, with the IUPAC name (2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, is a thioacetate ester and a dipeptide.[1] Its chemical structure is characterized by a captopril molecule linked to a phenylalanine moiety. This modification renders it a prodrug, which is inactive until metabolized in the body.[2][3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid[1] |
| CAS Number | 74258-86-9[1] |
| Molecular Formula | C₂₀H₂₆N₂O₅S[1] |
| Molecular Weight | 406.5 g/mol [1] |
| Synonyms | Cetapril, DU-1219, Alaceprilum[1] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 155-156 °C | [4] |
| Boiling Point | 679.1 °C at 760 mmHg | [5] |
| Density | 1.281 g/cm³ | [5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [6] |
Pharmacokinetics and Pharmacodynamics
Alacepril is readily absorbed after oral administration and is rapidly metabolized to captopril, its active metabolite.[7][8] The prodrug nature of Alacepril leads to a delayed onset of action but a longer duration of effect compared to direct administration of captopril.[3][8]
Pharmacokinetic Parameters (of Captopril after Alacepril Administration)
A study in healthy subjects who received a 50 mg oral dose of Alacepril in a fasting state reported the following pharmacokinetic parameters for the resulting captopril:[1]
| Parameter | Free Captopril | Protein-Conjugated Captopril | Total Captopril |
| tmax (hours) | 1 | 1.7 | 1.6 |
| Biological t½ (hours) | 1.9 | 4.2 | 5 |
| Cumulative Urinary Excretion (8h, % of dose) | 35% | - | - |
| Cumulative Urinary Excretion (24h, % of dose) | - | - | 59% |
tmax: Time to maximum plasma concentration; t½: Biological half-life
Pharmacodynamics
The pharmacodynamic effect of Alacepril is attributed to the inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, captopril.[7] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9]
| Parameter | Value | Reference |
| Captopril IC₅₀ for ACE Inhibition | 6 nM - 25 nM | [9][10][11] |
IC₅₀: Half maximal inhibitory concentration
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Alacepril, through its active metabolite captopril, exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.[9] The inhibition of ACE by captopril leads to reduced levels of angiotensin II, a potent vasoconstrictor, and also decreases the secretion of aldosterone, which in turn reduces sodium and water retention.[7][9]
Metabolism of Alacepril
Alacepril is a prodrug that undergoes a two-step metabolic conversion to its active form, captopril. The first step involves deacetylation to form desacetylalacepril, followed by the cleavage of the phenylalanine moiety to yield captopril.[2][3]
Experimental Protocols
Synthesis of Alacepril
A common synthetic route for Alacepril involves the amide formation between S-Acetylcaptopril and the tert-butyl ester of (S)-phenylalanine, followed by deprotection.[12]
Materials:
-
S-Acetylcaptopril
-
(S)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride
-
N-methylmorpholine
-
Phenyl Chloroformate
-
Tetrahydrofuran (THF), dry
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Chloroform
-
Silica gel for chromatography
Procedure:
-
Amide Coupling:
-
Dissolve 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline in dry THF.
-
Add N-methylmorpholine and cool the solution to -20 to -15 °C.
-
Add Phenyl Chloroformate and stir for 5 minutes.
-
In a separate flask, prepare a solution of L-phenylalanine t-butyl ester hydrochloride and N-methylmorpholine in dry THF.
-
Add the L-phenylalanine t-butyl ester solution to the activated proline derivative.
-
Stir the reaction mixture at -20 to -15 °C for 1 hour and then at room temperature overnight.
-
Filter the mixture to remove insoluble materials and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in chloroform and wash successively with 1 N sodium hydroxide, water, 10% citric acid, and water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography using a chloroform-methanol mixture to yield 1-(D-3-acetylthio-2-methylpropanoyl)-L-prolyl-L-phenylalanine tert-butyl ester.
-
-
Deprotection:
-
Dissolve the purified tert-butyl ester in a mixture of anisole and trifluoroacetic acid.
-
Allow the solution to stand at room temperature for 1 hour.
-
Concentrate the solution to dryness under reduced pressure.
-
Crystallize the residue from diethyl ether to obtain Alacepril.
-
Recrystallize from ethanol/n-hexane to achieve higher purity.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Captopril
The analysis of captopril, the active metabolite of Alacepril, in biological fluids and pharmaceutical formulations is commonly performed using reverse-phase HPLC.[13][14][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium heptanesulfonate, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of water and methanol (45:55 v/v) with the pH adjusted to 2.5.[13][14]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detection at 210-220 nm.
-
Temperature: Ambient.
Sample Preparation (General):
-
Tablets: Crush tablets to a fine powder. Dissolve a known amount of the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
Biological Fluids (e.g., Plasma): Protein precipitation is typically required. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge. The supernatant is then filtered and injected into the HPLC system.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of Alacepril's active metabolite, captopril, on ACE can be determined using an in vitro assay. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).[4][16]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Buffer solution (e.g., potassium phosphate buffer with NaCl, pH 8.3)
-
Captopril (as a reference standard)
-
Stopping reagent (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Spectrophotometer
Procedure:
-
Prepare solutions of ACE, HHL, and captopril at various concentrations in the buffer.
-
Pre-incubate the ACE solution with different concentrations of captopril (or the test compound) at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
Measure the absorbance of the extracted hippuric acid in the organic layer using a spectrophotometer at a specific wavelength (e.g., 228 nm).
-
Calculate the percentage of ACE inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Alacepril is a well-characterized ACE inhibitor with a unique prodrug design that offers a prolonged duration of action. Its chemical and pharmacological properties make it an effective agent for the management of hypertension. This technical guide provides a foundational understanding of Alacepril for professionals in the field of drug development and cardiovascular research, summarizing its key attributes and providing detailed experimental methodologies for its synthesis and evaluation. The provided diagrams of its mechanism of action and metabolic pathway offer a clear visual representation of its biological activity.
References
- 1. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Captopril [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Captopril | ACE inhibitor | Probechem Biochemicals [probechem.com]
- 12. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phmethods.net [phmethods.net]
- 16. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vivo Conversion of Alacepril to Captopril
Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, serves as a prodrug that undergoes metabolic conversion to its active form, Captopril. This biotransformation is a critical determinant of its pharmacokinetic profile and therapeutic efficacy in the management of conditions such as hypertension.[1][2] This technical guide provides a comprehensive overview of the in vivo conversion of Alacepril, detailing the metabolic pathway, associated enzymes, pharmacokinetic data, and the experimental protocols used for its study.
The Metabolic Pathway of Alacepril
Alacepril is systematically converted into the active ACE inhibitor, Captopril, through a two-step metabolic process primarily occurring in the liver.[3][4] This prodrug strategy results in a more gradual onset and prolonged duration of action compared to direct administration of Captopril.[5][6][7]
Step 1: Deacetylation to Desacetyl-alacepril Upon absorption, Alacepril first undergoes deacetylation, a reaction catalyzed by acetylase enzymes.[4][6] This initial step yields an intermediate metabolite known as desacetyl-alacepril (DU-1227).[8] In vitro studies using rat tissue homogenates have demonstrated that this deacetylation occurs not only in the liver but also in the kidney and intestine.[8] However, the lung and plasma are capable of this deacetylation step but not the subsequent conversion to Captopril.[8]
Step 2: Conversion to Captopril The intermediate, desacetyl-alacepril, is subsequently converted into the pharmacologically active Captopril.[3][4][8] This final step involves the enzymatic cleavage and release of a phenylalanine molecule from the desacetyl-alacepril structure.[1][9]
The diagram below illustrates this metabolic conversion pathway.
Pharmacokinetic Profile
The conversion of Alacepril to Captopril significantly influences its pharmacokinetic parameters. Studies in healthy human subjects following a single 50 mg oral dose of Alacepril have provided key insights into its absorption, distribution, metabolism, and excretion.[5] The presence of food has been shown to delay the time to maximal plasma concentration (tmax) of free Captopril.[5]
Table 1: Pharmacokinetic Parameters of Captopril After 50 mg Oral Alacepril Administration [5]
| Parameter | Fasting State | Fed State |
| Free Captopril | ||
| Tmax (Time to Peak Plasma Conc.) | 1.0 hour | 1.9 hours |
| t1/2 (Biological Half-life) | 1.9 hours | Not significantly changed |
| Protein-conjugated Captopril | ||
| Tmax | 1.7 hours | Not significantly changed |
| t1/2 | 4.2 hours | Not significantly changed |
| Total Captopril | ||
| Tmax | 1.6 hours | Not significantly changed |
| t1/2 | 5.0 hours | Not significantly changed |
| Urinary Excretion | ||
| Cumulative Free Captopril (at 8 hrs) | 35% of dose | Not significantly changed |
| Cumulative Total Captopril (at 24 hrs) | 59% of dose | Not significantly changed |
Data sourced from a study in seven healthy subjects.[5]
Mechanism of Action: ACE Inhibition
Once converted, Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][10] ACE is responsible for converting inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1] By blocking this conversion, Captopril leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[3][10] Furthermore, Captopril prevents the degradation of bradykinin, a vasodilator, and reduces aldosterone secretion, which diminishes sodium and water retention.[1][2][10]
The diagram below outlines the role of ACE in the RAAS pathway and the point of inhibition by Captopril.
References
- 1. Alacepril - Wikipedia [en.wikipedia.org]
- 2. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 7. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition and metabolism of the novel antihypertensive agent alacepril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Comprehensive Technical Guide to the Preclinical Efficacy of Alacepril
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the preclinical data supporting the efficacy of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor. Alacepril (1-[(S)-3-acetylthio-2-methylpropanoyl]-L-prolyl-L-phenylalanine) is a prodrug that is metabolized in vivo to its active form, captopril.[1][2][3] Its mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and the potentiation of the kallikrein-kinin system.[4][5] This guide summarizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core mechanisms and workflows.
Mechanism of Action
Alacepril exerts its therapeutic effects after being metabolized into captopril.[3] Captopril inhibits angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II.[5][6] This inhibition leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also known as kininase II, an enzyme that degrades bradykinin, a vasodilator.[3][4] By inhibiting this enzyme, Alacepril's active metabolite increases bradykinin levels, further contributing to vasodilation and blood pressure reduction.[4][7] This dual action on the renin-angiotensin-aldosterone and kallikrein-kinin systems is central to its antihypertensive and organ-protective effects.[4]
Antihypertensive Efficacy
Preclinical studies have consistently demonstrated Alacepril's potent and long-lasting antihypertensive effects across various animal models of hypertension. Its efficacy has been compared favorably to captopril, another ACE inhibitor.
Table 1: Summary of Antihypertensive Efficacy in Animal Models
| Animal Model | Drug & Dosage | Key Findings | Reference(s) |
|---|---|---|---|
| Renal Hypertensive Rats | Alacepril: 1-30 mg/kg (single, p.o.); 1-2 mg/kg/day (successive, p.o.)Captopril: 1-30 mg/kg (single, p.o.) | Alacepril showed a dose-dependent, long-lasting antihypertensive effect. While its maximum hypotensive potency was slightly weaker than captopril, its overall activity (based on Area Over the Curve) was 3 times more potent. | [8][9] |
| Spontaneously Hypertensive Rats (SHR) | Alacepril: 1-30 mg/kg (single, p.o.); 3-10 mg/kg/day (successive, p.o.)Captopril: 3-100 mg/kg (single, p.o.) | Alacepril produced a gradual, long-lasting antihypertensive effect. Its maximum hypotensive effect was ~3 times more potent, and its overall activity was 8 times stronger than captopril. | [10] |
| DOCA-salt Hypertensive Rats | Alacepril: 10-100 mg/kg (single, p.o.); 30 mg/kg/day (successive, p.o.)Captopril: 30, 100 mg/kg (single, p.o.); 30 mg/kg/day (successive, p.o.) | Alacepril produced a significant and sustained hypotensive effect, remarkably stronger than captopril. Successive administration of Alacepril was effective, while captopril was not. | [10] |
| Renal Hypertensive Dogs | Alacepril: 3 mg/kg (p.o.)Captopril: 3 mg/kg (p.o.) | Alacepril showed a stable, sustained hypotensive effect with a longer duration of action compared to captopril. | [8][11] |
| Healthy Dogs | Alacepril: 6.0 mg/kg/day (4 weeks, p.o.) | High-dose Alacepril reduced blood pressure, indicating a reduced preload and afterload. |[12][13] |
Organ Protective Effects
Beyond its primary antihypertensive action, Alacepril has demonstrated significant protective effects on vital organs, including the cardiovascular system and kidneys.
Alacepril's cardiovascular benefits stem from its hemodynamic effects, anti-atherosclerotic properties, and positive influence on endothelial function.
Hemodynamic Effects: In conscious renal hypertensive dogs, a 3 mg/kg oral dose of Alacepril caused a marked reduction in systolic and diastolic blood pressure and total peripheral vascular resistance without significantly altering heart rate or cardiac output.[11] In conscious normotensive dogs, Alacepril (3 and 30 mg/kg, p.o.) increased renal plasma flow.[11] A study in healthy Beagle dogs showed that high-dose Alacepril (6.0 mg/kg/day for 4 weeks) enhanced parasympathetic activity, which may confer cardiovascular benefits.[12][13]
Anti-Atherosclerotic Effects: In a study on monkeys fed a high-cholesterol diet for six months, Alacepril treatment significantly prevented the development of atherosclerosis.[14] It reduced the area of atherosclerotic lesions and lowered vascular ACE activity, which was elevated in the high-cholesterol diet group.[14]
Table 2: Anti-Atherosclerotic Effects of Alacepril in Monkeys
| Group | Atherosclerotic Lesion Area (%) | LDL Cholesterol Level | Aortic ACE Activity | Reference |
|---|---|---|---|---|
| Normal Diet | 13.2 ± 0.34 | Normal | Normal | [14] |
| High-Cholesterol Diet | 64.1 ± 10.48 | Significantly Higher | Significantly Higher | [14] |
| High-Cholesterol + Alacepril (Low Dose) | 32.3 ± 13.2 | Significantly Lower | Lower | [14] |
| High-Cholesterol + Alacepril (High Dose) | 16.0 ± 1.57 | Significantly Lower | Lower |[14] |
Endothelial Function: Alacepril has been shown to inhibit endothelial inflammatory responses. In a study using human aortic endothelial cells (HAECs), Alacepril pretreatment reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) and the production of reactive oxygen species (ROS) induced by inflammatory stimuli like 7-ketocholesterol and TNF-alpha.[15] Its inhibitory effect was stronger than that of captopril or enalapril, suggesting a potent anti-atherogenic role by inhibiting endothelial-monocyte interactions.[15]
Alacepril demonstrates beneficial effects on renal hemodynamics and function. In conscious normotensive dogs, oral administration of Alacepril (3 and 30 mg/kg) increased renal plasma flow (RPF), urine volume (UV), and urinary sodium excretion (UNaV) without changing the glomerular filtration rate (GFR).[11] These effects are favorable for a cardiovascular agent, indicating improved renal perfusion and function.
Table 3: Effects of Alacepril on Renal Parameters in Normotensive Dogs
| Parameter | Alacepril (3 and 30 mg/kg, p.o.) Effect | Reference |
|---|---|---|
| Renal Plasma Flow (RPF) | Increased | [11] |
| Glomerular Filtration Rate (GFR) | No Significant Change | [11] |
| Urine Volume (UV) | Increased | [11] |
| Urinary Sodium Excretion (UNaV) | Increased | [11] |
| Urinary Potassium Excretion (UKV) | No Significant Change |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols based on the cited studies.
-
Animal Models:
-
Renal Hypertensive Rat (Two-Kidney, One-Clip): A typical renin-dependent hypertension model.[8]
-
Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension with normal plasma renin activity.[10]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A low-renin hypertension model.[10]
-
Renal Hypertensive Dog: Induced via renal artery constriction.[8]
-
-
Drug Administration:
-
Alacepril and comparator drugs (e.g., Captopril) are typically administered orally (p.o.) via gavage for rats or in capsules for dogs.[8][10]
-
Dosages range from 1 to 100 mg/kg depending on the model and study design.[8][10]
-
Studies involve both single-dose administration to observe acute effects and successive daily administration for chronic efficacy.[8][10]
-
-
Measurements:
-
Blood Pressure: Measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using the tail-cuff method in conscious animals.[8]
-
In Vivo ACE Inhibition: Estimated by measuring the suppression of the pressor response to an intravenous injection of angiotensin I.[8]
-
Plasma and Urine Analysis: Blood and urine samples are collected to measure plasma ACE activity, aldosterone, renin activity, and urinary excretion of bradykinin and prostaglandins.[4]
-
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured under standard conditions.[15]
-
Treatment: Cells are pretreated with various concentrations of Alacepril, Captopril, or Enalapril for a specified period before being stimulated with an inflammatory agent (e.g., 7-ketocholesterol or TNF-alpha).[15]
-
Analysis:
-
Adhesion Molecule Expression: Surface protein and mRNA levels of ICAM-1 and VCAM-1 are determined by EIA and RT-PCR, respectively.[15]
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes.[15]
-
Monocyte Adhesion Assay: The adherence of monocytic cells (e.g., U937) to the HAEC monolayer is quantified.[15]
-
Signaling Pathways and Molecular Interactions
Alacepril's efficacy is rooted in its modulation of two critical physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.
Table 4: Effects of Alacepril on Key Biomarkers
| Animal Model | Dosage (p.o.) | Parameter | Effect | Reference |
|---|---|---|---|---|
| Renal Hypertensive Dogs | 3 mg/kg | Plasma ACE Activity | Decreased | [4] |
| Plasma Aldosterone | Decreased | [4] | ||
| Plasma Renin Activity | Increased | [4] | ||
| Plasma Angiotensin I | Increased | [4] | ||
| Normotensive Dogs | 1 and 3 mg/kg | Urinary Bradykinin | Increased | [4] |
| SHR | 30 and 100 mg/kg | Urinary Bradykinin | Increased | [4] |
| Urinary 6-keto-prostaglandin F1α | Increased | [4] |
| | | Urinary Aldosterone | Decreased |[4] |
The data indicates that Alacepril effectively suppresses the RAAS while simultaneously enhancing the kallikrein-kinin-prostaglandin system, leading to its potent antihypertensive effects.[4]
Conclusion
The preclinical evidence robustly supports the efficacy of Alacepril as a potent, long-acting antihypertensive agent. Its dual mechanism of inhibiting the renin-angiotensin-aldosterone system and potentiating the kallikrein-kinin system provides a strong basis for its therapeutic effects. Studies in various animal models have demonstrated its superiority over captopril in terms of overall antihypertensive activity and duration of action.[8][10] Furthermore, Alacepril exhibits significant organ-protective properties, including anti-atherosclerotic, endothelial-protective, and favorable renal hemodynamic effects.[11][14][15] These comprehensive preclinical findings establish Alacepril as a promising candidate for the treatment of hypertension and related cardiovascular conditions, warranting its further development and clinical investigation.
References
- 1. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alacepril - Wikipedia [en.wikipedia.org]
- 4. Effect of alacepril on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Alacepril used for? [synapse.patsnap.com]
- 6. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 7. ACE inhibition, endothelial function and coronary artery lesions. Role of kinins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the novel orally active angiotensin converting enzyme inhibitor alacepril on cardiovascular system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of high-dose alacepril on the renin-angiotensin-aldosterone system and autonomic nervous system function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiatherosclerotic effect of alacepril, an angiotensin-converting enzyme inhibitor, in monkeys fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibitory effect of alacepril, an angiotensin-converting enzyme inhibitor, on endothelial inflammatory response induced by oxysterol and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Alacepril: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alacepril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the sulfhydryl-containing class of antihypertensive agents. It functions as a prodrug, being metabolized in vivo to its active form, captopril. By inhibiting ACE, alacepril effectively modulates the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. This technical guide provides an in-depth overview of alacepril's mechanism of action, pharmacokinetic profile, and potential therapeutic applications, with a focus on hypertension and cardiovascular remodeling. Detailed experimental protocols and data are presented to support its continued investigation and development.
Core Mechanism of Action
Alacepril exerts its therapeutic effects through the inhibition of the angiotensin-converting enzyme (ACE). As a prodrug, alacepril is first metabolized to desacetyl-alacepril and subsequently to captopril, the active ACE inhibitor[1][2].
The primary mechanism involves the interruption of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS cascade is initiated by the release of renin from the kidneys in response to decreased blood pressure or reduced sodium concentration[1]. Renin cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II[1][3]. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the release of aldosterone, which promotes sodium and water retention[1].
By inhibiting ACE, alacepril's active metabolite, captopril, blocks the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This dual action results in a decrease in peripheral vascular resistance and a reduction in blood volume, thereby lowering blood pressure[1][3].
Beyond its impact on the RAAS, alacepril's mechanism also involves the potentiation of the vasodilatory peptide, bradykinin. ACE is also responsible for the degradation of bradykinin. By inhibiting this degradation, alacepril increases bradykinin levels, which promotes vasodilation and may contribute to its cardioprotective effects[4][5]. Furthermore, ACE inhibitors have been shown to increase the production of nitric oxide, a key signaling molecule in vasodilation and endothelial function[6][7][8][9].
Pharmacokinetic Profile
Alacepril is readily absorbed after oral administration and undergoes conversion to its active metabolite, captopril. The pharmacokinetic parameters of captopril following alacepril administration have been investigated in healthy human subjects.
| Parameter | Fasting State | Fed State | Reference |
| Captopril (Free) | [10] | ||
| Tmax (hours) | 1 | 1.9 | [10] |
| t1/2 (hours) | 1.9 | - | [10] |
| Captopril (Protein-conjugated) | [10] | ||
| Tmax (hours) | 1.7 | - | [10] |
| t1/2 (hours) | 4.2 | - | [10] |
| Captopril (Total) | [10] | ||
| Tmax (hours) | 1.6 | - | [10] |
| t1/2 (hours) | 5 | - | [10] |
| Urinary Excretion | [10] | ||
| Free Captopril (8h) | 35% of administered dose | No significant difference | [10] |
| Total Captopril (24h) | 59% of administered dose | No significant difference | [10] |
Tmax: Time to maximal plasma concentration; t1/2: Biological half-life.
The administration of alacepril with food prolongs the Tmax of free captopril, suggesting a potential for a more sustained effect when taken after a meal[10]. The biological half-life of free captopril after alacepril administration is longer than that observed with captopril administration alone, indicating a potentially longer duration of action for alacepril[10].
Therapeutic Applications and Efficacy
Alacepril has demonstrated efficacy in various preclinical and clinical settings, primarily for the management of hypertension and conditions associated with cardiovascular remodeling.
Hypertension
Clinical studies have shown that alacepril effectively reduces blood pressure in hypertensive patients.
| Study Population | Dosage | Duration | Key Findings | Reference |
| Hypertensive type II diabetics (n=89) | 50 mg/day | 12 weeks | Significant reduction in blood pressure at 4 and 12 weeks. | [11] |
| Elderly hypertensive patients | 25-100 mg/day | 18 months | Significant decrease in blood pressure from 168.2 ± 22.3 / 99.0 ± 5.5 mmHg to 138.4 ± 12.5 / 85.2 ± 9.7 mmHg. | [12] |
| Renal hypertensive rats and dogs | 1-30 mg/kg (rats), 3 mg/kg (dogs) | Single dose | Dose-dependent and long-lasting antihypertensive effect; overall activity 3 times more potent than captopril on a weight basis in rats. | [13] |
Cardiovascular Remodeling
Preclinical studies suggest a beneficial role for alacepril in mitigating adverse cardiovascular remodeling. ACE inhibitors, as a class, have been shown to reduce left ventricular hypertrophy and improve cardiac function following myocardial infarction[14].
| Animal Model | Key Findings | Reference |
| Dogs with mitral valve disease | Alacepril was safe and well-tolerated; improved or resolved cough in 55.6% of dogs. | [15][16] |
| Experimental heart failure models | Favorable effects on cardiovascular parameters. | [17] |
| Hypertensive patients with left ventricular hypertrophy | Significant reduction in left ventricular mass index from 137.1 ± 14.8 g/m2 to 99.3 ± 23.0 g/m2. | [12] |
Experimental Protocols
In Vitro ACE Inhibition Assay (HHL Substrate)
This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using hippuryl-histidyl-leucine (HHL) as a substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Test compound (e.g., Alacepril's active metabolite, captopril)
-
1 M Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (228 nm)
-
Mobile phase: 10 mM KH2PO4 (pH 3 with H3PO4) and methanol (50:50, v/v)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE (e.g., 80 mU/ml) in sodium borate buffer.
-
Prepare a stock solution of HHL (e.g., 9 mM) in sodium borate buffer.
-
Prepare a series of dilutions of the test compound in sodium borate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 25 µl of the ACE solution and 25 µl of the test compound solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 25 µl of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 50 µl of 1 M HCl.
-
Filter the reaction mixture through a 0.45 µm syringe filter.
-
Inject 20 µl of the filtrate into the HPLC system.
-
Monitor the elution of hippuric acid (the product of HHL cleavage by ACE) at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition using the following formula: ACE Inhibition (%) = [1 - (AUC_inhibitor / AUC_control)] x 100 where AUC is the area under the curve for the hippuric acid peak.
-
Determine the IC50 value (the concentration of inhibitor required for 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of Antihypertensive Activity in Renovascular Hypertensive Rats
This protocol describes a general procedure for evaluating the antihypertensive effects of a test compound in a rat model of renovascular hypertension (two-kidney, one-clip model).
Materials:
-
Male Wistar rats (e.g., 200-250 g)
-
Silver clips (0.2 mm internal diameter)
-
Anesthesia (e.g., isoflurane)
-
Telemetry device for blood pressure monitoring or tail-cuff plethysmography system
-
Test compound (Alacepril) and vehicle control
-
Oral gavage needles
Procedure:
-
Induction of Hypertension:
-
Anesthetize the rats.
-
Make a flank incision to expose the left kidney.
-
Place a silver clip around the left renal artery to induce stenosis.
-
Suture the incision.
-
Allow the rats to recover for at least 4 weeks to develop stable hypertension.
-
-
Blood Pressure Monitoring:
-
Implant a telemetry device for continuous blood pressure monitoring or acclimatize the rats to the tail-cuff plethysmography system for several days before the experiment.
-
-
Drug Administration:
-
Administer the test compound (Alacepril) or vehicle control orally via gavage at the desired dose(s).
-
-
Data Collection and Analysis:
-
Record systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.
-
Calculate the change in blood pressure from baseline for each treatment group.
-
Compare the blood pressure-lowering effects of the test compound to the vehicle control using appropriate statistical analysis.
-
Conclusion
Alacepril is a well-characterized ACE inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in the treatment of hypertension. Its prodrug nature may contribute to a prolonged duration of action compared to its active metabolite, captopril. The potential of alacepril to favorably influence cardiovascular remodeling warrants further investigation. The experimental protocols provided herein offer a framework for the continued preclinical and clinical evaluation of alacepril and other novel ACE inhibitors.
References
- 1. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Alacepril used for? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Inhibition of angiotensin-converting enzyme increases the nitric oxide levels in canine ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Both a calcium antagonist and ACE inhibitor reverse hypertrophy in hypertension but a calcium antagonist also depresses contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ventricular remodeling and angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the angiotensin-converting enzyme inhibitor alacepril in dogs with mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Alacepril Dosage for In Vivo Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Alacepril dosage and administration for in vivo studies in rats, based on published research. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of Alacepril, an orally active angiotensin-converting enzyme (ACE) inhibitor.
Introduction
Alacepril is a prodrug that is converted in vivo to its active metabolite, captopril, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] By inhibiting ACE, Alacepril effectively suppresses the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][3] It is primarily investigated for its antihypertensive effects. This document outlines recommended oral dosages of Alacepril in various rat models of hypertension and heart failure, along with detailed experimental protocols and a summary of its mechanism of action.
Data Presentation: Alacepril Oral Dosage in Rats
The following tables summarize the oral dosages of Alacepril used in various in vivo studies in different rat models.
Table 1: Single Oral Administration of Alacepril in Hypertensive Rat Models
| Rat Model | Dosage Range (mg/kg) | Key Findings | Reference |
| Renal Hypertensive Rats (two-kidney, one-clip) | 1 - 30 | Dose-dependent and long-lasting antihypertensive effect. | [4] |
| Spontaneously Hypertensive Rats (SHR) | 1 - 30 | Dose-related antihypertensive effect with a gradual onset and long duration of action. | [5] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 10 - 100 | Produced a significant and sustained hypotensive effect. | [5] |
| Conscious Normotensive Rats | 5.6 - 56.1 | Potent and prolonged in vivo ACE inhibition. | [4] |
Table 2: Successive Oral Administration of Alacepril in Hypertensive and Heart Failure Rat Models
| Rat Model | Dosage (mg/kg/day) | Duration | Key Findings | Reference |
| Renal Hypertensive Rats (two-kidney, one-clip) | 1 - 2 | Not specified | Confirmed long-lasting antihypertensive effect. | [4][6] |
| Spontaneously Hypertensive Rats (SHR) | 3 - 10 | 10 days | Dose-related reduction in the daily starting blood pressure. | [5] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 30 | Not specified | Produced a significant antihypertensive effect. | [5] |
| Conscious Renal Hypertensive Rats | 3 | 7 days | Did not affect regional cerebral blood flow. | [7] |
| Diabetic Spontaneously Hypertensive Rats (STZ-induced) | 0.05% and 0.1% in chow | Not specified | Dose-dependently lowered blood pressure and improved insulin resistance. | [8] |
| Rats with Chronic Congestive Heart Failure (Coronary Artery Ligation) | 10 or 30 (twice a day) | 5 weeks (from 3rd to 8th week post-ligation) | Improved cardiac function, reduced lung and heart weights, and improved myocardial energy metabolism. | [9] |
Experimental Protocols
Induction of Hypertension in Rats
-
Renal Hypertensive Rat Model (Two-Kidney, One-Clip): This model mimics renin-dependent hypertension. Under anesthesia, one renal artery is partially constricted with a silver clip, leading to renal ischemia and activation of the RAAS.
-
Spontaneously Hypertensive Rat (SHR) Model: SHRs are a genetically hypertensive strain that serves as a model for essential hypertension with normal plasma renin activity.[5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model: This model represents low-renin hypertension. It is induced by unilateral nephrectomy followed by subcutaneous implantation of a DOCA pellet and providing 1% NaCl solution as drinking water.[5]
Preparation and Administration of Alacepril
Alacepril is typically administered orally. For experimental purposes, it can be dissolved or suspended in a suitable vehicle such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution. Administration is performed using oral gavage.
Measurement of Blood Pressure
Blood pressure in rats can be measured using either direct or indirect methods:
-
Direct Method (conscious, unrestrained rats): A catheter is implanted into the carotid artery or femoral artery and connected to a pressure transducer. This method provides continuous and accurate blood pressure readings.
-
Indirect Method (conscious, restrained rats): The tail-cuff method is a non-invasive technique that uses a cuff and a sensor placed on the tail to measure systolic blood pressure.
Assessment of In Vivo ACE Inhibition
The in vivo ACE inhibitory activity of Alacepril can be assessed by measuring the pressor response to an intravenous injection of Angiotensin-I. A potent ACE inhibitor will suppress this response.[4]
Signaling Pathways and Experimental Workflow
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Alacepril, through its active metabolite captopril, inhibits the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a decrease in aldosterone secretion, resulting in reduced sodium and water retention and consequently, lower blood pressure.[1][3]
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by Alacepril.
Experimental Workflow for Evaluating Alacepril in Hypertensive Rats
The following diagram illustrates a typical experimental workflow for assessing the antihypertensive effects of Alacepril in a rat model.
Caption: Experimental workflow for in vivo Alacepril studies in rats.
Conclusion
The provided data and protocols offer a solid foundation for designing and executing in vivo studies to investigate the effects of Alacepril in rats. The oral dosages presented have been shown to be effective in various models of hypertension and heart failure. Researchers should carefully consider the specific rat model, duration of treatment, and endpoints of interest when selecting the appropriate dosage regimen. The outlined experimental workflow provides a systematic approach to evaluating the therapeutic potential of Alacepril.
References
- 1. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Alacepril used for? [synapse.patsnap.com]
- 4. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of the novel orally active angiotensin converting enzyme inhibitor alacepril on cardiovascular system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of antihypertensive treatment with alacepril on insulin resistance in diabetic spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Alacepril in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of alacepril, an angiotensin-converting enzyme (ACE) inhibitor, in human plasma. Alacepril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolites, captopril and desacetylalacepril. This method focuses on the quantification of captopril as a surrogate for alacepril activity. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in research and drug development settings.
Introduction
Alacepril is an orally administered ACE inhibitor used in the management of hypertension and congestive heart failure. Following administration, it undergoes rapid and extensive metabolism to captopril, its primary active metabolite. Therefore, the determination of captopril concentrations in plasma is essential for assessing the pharmacokinetic profile of alacepril. High-performance liquid chromatography (HPLC) offers a sensitive and specific means for this quantification. Several analytical methods have been developed for ACE inhibitors in biological fluids, often utilizing techniques like protein precipitation for sample clean-up and UV or mass spectrometry for detection.[1][2][3] This application note presents a validated HPLC-UV method optimized for the routine analysis of alacepril (via captopril) in plasma samples.
Experimental
Materials and Reagents
-
Alacepril reference standard
-
Captopril reference standard
-
Internal Standard (IS): Enalapril[4]
-
Formic acid, analytical grade[5]
-
Ultrapure water
-
Drug-free human plasma (with EDTA as anticoagulant)[5]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[9] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (45:55, v/v)[7][8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[10] |
| Column Temperature | 25°C[7][8] |
| Detection Wavelength | 220 nm[7][8] |
| Internal Standard (IS) | Enalapril |
Protocol
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of captopril and enalapril (IS) in 10 mL of methanol to prepare individual stock solutions.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of captopril by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.
-
Internal Standard Working Solution: Dilute the enalapril stock solution with the mobile phase to obtain a final concentration of 5 µg/mL.
Sample Preparation
Plasma sample preparation is a critical step to ensure the removal of proteins that can interfere with the analysis and damage the HPLC column.[6][11] Protein precipitation is a widely used, simple, and efficient method.[5][12]
-
Spiking: To 500 µL of blank human plasma, add 50 µL of the appropriate captopril working standard solution and 50 µL of the internal standard working solution.
-
Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to the plasma sample.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[12]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5][12]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject 20 µL of the supernatant into the HPLC system.
Experimental Workflow
Caption: Experimental workflow for the quantification of alacepril (as captopril) in plasma.
Results and Discussion
Method Validation
The developed HPLC method should be validated according to relevant guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | 85-115% of nominal concentration (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Representative Chromatogram
Under the described chromatographic conditions, captopril and the internal standard, enalapril, are well-resolved from endogenous plasma components. A typical chromatogram will show sharp, symmetric peaks with retention times of approximately 4-6 minutes for captopril and 7-9 minutes for enalapril, ensuring no interference.
Conclusion
This application note provides a detailed protocol for a simple, rapid, and reliable RP-HPLC method for the quantification of alacepril by measuring its active metabolite, captopril, in human plasma. The method involves a straightforward protein precipitation for sample preparation and UV detection, making it suitable for high-throughput analysis in a research or clinical setting. The described method can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
- 1. View of Reversed phase liquid chromatographic conditions for simultaneous determination of antihypertensive formulations [asiapharmaceutics.info]
- 2. actascientific.com [actascientific.com]
- 3. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 5. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. nacalai.com [nacalai.com]
- 12. japsonline.com [japsonline.com]
Alacepril Administration in Spontaneously Hypertensive Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, in spontaneously hypertensive rat (SHR) models. The included protocols are based on established research to ensure reproducibility and accuracy in preclinical studies investigating the antihypertensive effects of this compound.
Introduction
Alacepril is an orally active ACE inhibitor used in the management of hypertension and congestive heart failure.[1] It functions as a prodrug, being metabolized in the liver to its active forms, desacetyl-alacepril and captopril.[2] Its primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[1][2] Additionally, Alacepril's therapeutic effects are attributed to the suppression of the renin-angiotensin-aldosterone system and the enhancement of the kallikrein-kinin-prostaglandin system.[3]
The spontaneously hypertensive rat (SHR) is a widely used and validated animal model for studying essential hypertension. These application notes detail the experimental protocols for administering Alacepril to SHRs to evaluate its antihypertensive efficacy and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving Alacepril administration in SHR models.
Table 1: Antihypertensive Efficacy of Single Oral Administration of Alacepril in SHR
| Dosage (mg/kg) | Maximum Hypotensive Effect (Compared to Captopril) | Overall Antihypertensive Activity (AOC*) (Compared to Captopril) | Reference |
| 1-30 | ~3 times more potent | 8 times stronger | [4][5] |
| 10-100 | Significant and sustained hypotensive effect | Markedly stronger | [4] |
*AOC: Area Over the antihypertensive Curve
Table 2: Effects of Successive Oral Administration of Alacepril in SHR
| Dosage (mg/kg/day) | Duration | Effect on Daily Starting Blood Pressure | Reference |
| 3-10 | 10 days | Dose-related reduction | [4] |
| 30 | 10 days | Significant antihypertensive effect | [4] |
Table 3: Effects of Alacepril on Biochemical Parameters in SHR
| Dosage (mg/kg) | Parameter | Effect | Reference |
| 30 and 100 | Urinary Bradykinin | Increase | [3] |
| 30 and 100 | Urinary 6-keto-prostaglandin F1 alpha | Increase | [3] |
| 30 and 100 | Urinary Aldosterone | Decrease | [3] |
| 30 and 100 | Urinary Water and Sodium Excretion | Increase | [3] |
Experimental Protocols
Animal Model
-
Species: Spontaneously Hypertensive Rats (SHR)
-
Sex: Male rats are commonly used.[4]
-
Age: Adult rats are typically used, often around 10-12 weeks of age, when hypertension is well-established.[6][7]
Drug Preparation and Administration
-
Drug: Alacepril
-
Vehicle: The vehicle for dissolving or suspending Alacepril should be specified (e.g., distilled water, saline).
-
Route of Administration: Oral (p.o.) administration is standard for Alacepril.[3][4] This can be achieved via oral gavage.
-
Dosage Regimens:
-
Single Dose Studies: To assess acute antihypertensive effects, administer a single oral dose of Alacepril at concentrations ranging from 1 mg/kg to 100 mg/kg.[4]
-
Successive Dose Studies: For chronic efficacy studies, administer Alacepril once daily for a specified period, such as 10 days, at doses ranging from 3 mg/kg/day to 30 mg/kg/day.[4]
-
Blood Pressure Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats. For continuous and more accurate measurements of both systolic and diastolic blood pressure, radiotelemetry is the preferred method.[8]
-
Acclimatization: Acclimate the rats to the measurement procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Measurement Schedule:
-
Baseline: Measure blood pressure before drug administration to establish a baseline.
-
Post-Administration: For single-dose studies, measure blood pressure at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect. For successive dose studies, measure the daily starting blood pressure before the next dose is administered.[4]
-
Biochemical Parameter Analysis
-
Sample Collection: Collect urine and/or blood samples at specified time points to analyze biochemical markers.
-
Urine Analysis: To assess the effects on the kallikrein-kinin-prostaglandin system and aldosterone levels, collect 24-hour urine samples and measure the excretion of bradykinin, 6-keto-prostaglandin F1 alpha, aldosterone, water, and sodium.[3]
-
Blood Analysis: To evaluate the impact on the renin-angiotensin system, collect blood samples to measure plasma renin activity, angiotensin I concentration, and plasma aldosterone concentration.[3]
Signaling Pathways and Experimental Workflow
Alacepril's Mechanism of Action
Caption: Mechanism of Alacepril via RAAS and Kallikrein-Kinin System.
Experimental Workflow for Alacepril Administration in SHR
Caption: General workflow for in vivo studies of Alacepril in SHR models.
References
- 1. What is Alacepril used for? [synapse.patsnap.com]
- 2. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 3. Effect of alacepril on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of angiotensin II type I and type II receptors in cardiac hypertrophy of spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic, but not low-dose, angiotensin-converting enzyme inhibition causes regression of cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes critical to persistent lowering of arterial pressure in spontaneously hypertensive rat occur early in antihypertensive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Alacepril and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alacepril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, captopril, used in the treatment of hypertension.[1][2][3] Following oral administration, Alacepril is metabolized in the liver to its active metabolites, desacetyl-alacepril and subsequently to captopril.[4] Captopril, the primary active moiety, exerts its antihypertensive effect by inhibiting the renin-angiotensin-aldosterone system (RAAS).[4] Monitoring the plasma concentrations of Alacepril and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous quantification of Alacepril, desacetyl-alacepril, and captopril in human plasma using a sensitive and specific LC-MS/MS method.
Metabolic Pathway of Alacepril
Alacepril undergoes a two-step metabolic conversion to its active form, captopril. The first step involves the deacetylation of Alacepril to form desacetyl-alacepril. Subsequently, desacetyl-alacepril is further metabolized to captopril.[2][4]
Caption: Metabolic pathway of Alacepril to its active metabolite Captopril.
Experimental Protocols
This section details the sample preparation, LC-MS/MS conditions, and quantification methods.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of Alacepril and its metabolites from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Alacepril, desacetyl-alacepril, and captopril reference standards
-
Internal Standard (IS) working solution (e.g., Enalapril at 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
The following MRM transitions are monitored for the quantification of Alacepril, its metabolites, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Alacepril | 407.2 | 234.1 | 100 | 30 | 15 |
| Desacetyl-alacepril | 365.2 | 234.1 | 100 | 25 | 12 |
| Captopril | 218.1 | 116.1 | 100 | 20 | 10 |
| Enalapril (IS) | 377.2 | 234.2 | 100 | 28 | 20 |
Note: The specific MS parameters may require optimization for different instruments.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² |
| Alacepril | 1 - 1000 | > 0.995 |
| Desacetyl-alacepril | 1 - 1000 | > 0.995 |
| Captopril | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Alacepril | LQC | 3 | < 15 | 85 - 115 |
| MQC | 300 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | 85 - 115 | |
| Desacetyl-alacepril | LQC | 3 | < 15 | 85 - 115 |
| MQC | 300 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | 85 - 115 | |
| Captopril | LQC | 3 | < 15 | 85 - 115 |
| MQC | 300 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Alacepril | 85 - 95 | 90 - 110 |
| Desacetyl-alacepril | 85 - 95 | 90 - 110 |
| Captopril | 85 - 95 | 90 - 110 |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis is depicted below.
Caption: Workflow for the LC-MS/MS analysis of Alacepril and its metabolites.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Alacepril and its major metabolites, desacetyl-alacepril and captopril, in human plasma by LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided experimental details and performance characteristics will enable researchers to implement this method for pharmacokinetic and other drug development studies of Alacepril.
References
Application Note & Protocol: A Cell-Based Assay for Determining Alacepril Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It functions as a prodrug, being metabolized in the body to its active form, captopril.[3][4][5][6] Captopril then inhibits ACE, a key enzyme in the renin-angiotensin system (RAS), which is responsible for regulating blood pressure.[2][4] The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, and also inhibits the degradation of bradykinin, a vasodilator.[1][4] This dual action leads to a reduction in blood pressure.
This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of Alacepril on ACE. The assay utilizes a fluorogenic substrate to measure ACE activity in a cellular context, offering a more physiologically relevant model compared to cell-free assays.
Principle of the Assay
This assay employs a human cell line that endogenously expresses angiotensin-converting enzyme (ACE). The cells are treated with Alacepril, which, after cellular uptake and conversion to captopril, will inhibit ACE activity. The ACE activity is quantified using a fluorogenic substrate that is cleaved by ACE to produce a fluorescent signal. The reduction in fluorescence intensity in the presence of Alacepril is directly proportional to its inhibitory activity.
Experimental Protocols
I. Required Materials
Reagents and Consumables:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Alacepril
-
Captopril (as a positive control)
-
ACE Activity Assay Kit (Fluorometric), including:
-
ACE Assay Buffer
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
ACE Inhibitor (for control)
-
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom cell culture microplates
-
Sterile pipette tips and microcentrifuge tubes
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microplate reader with excitation/emission filters for ~320/420 nm
-
Inverted microscope
-
Centrifuge
-
Water bath (37°C)
-
Multichannel pipette
II. Cell Culture and Seeding
-
Cell Line Maintenance: Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well in 100 µL of medium.[7]
-
Incubate the plate for 24 hours to allow for cell attachment and the formation of a monolayer.[7]
-
III. Compound Preparation and Treatment
-
Stock Solutions: Prepare a 10 mM stock solution of Alacepril and Captopril in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in Endothelial Cell Growth Medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate containing the HUVEC monolayer.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (vehicle control) and wells with a known ACE inhibitor like Captopril as a positive control.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for compound uptake and interaction with the cells.
-
IV. ACE Activity Measurement
-
Substrate Preparation: Prepare the fluorogenic ACE substrate solution according to the manufacturer's instructions in the provided ACE Assay Buffer. Warm the solution to 37°C.
-
Assay Procedure:
-
After the treatment incubation, gently aspirate the medium containing the compounds from each well.
-
Wash the cell monolayer twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of the prepared ACE substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[7] Record readings every 2 minutes for a duration of 30-60 minutes.
V. Data Analysis
-
Calculate Reaction Rate: Determine the rate of the enzymatic reaction (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalize Data: Express the ACE activity in each well as a percentage of the vehicle control (untreated cells).
-
% ACE Activity = (V_sample / V_vehicle) * 100
-
-
Determine IC₅₀: Plot the percentage of ACE activity against the logarithm of the Alacepril concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ is the concentration of Alacepril that causes 50% inhibition of ACE activity.
Data Presentation
The quantitative data from this assay can be summarized in a table for easy comparison of the inhibitory potencies of different compounds.
| Compound | IC₅₀ (µM)[8] |
| Alacepril | 3.62 |
| Captopril | 0.00214 |
Note: The IC₅₀ values presented are example data and may vary depending on experimental conditions.[8]
Visualizations
Signaling Pathway
References
- 1. Alacepril - Wikipedia [en.wikipedia.org]
- 2. What is Alacepril used for? [synapse.patsnap.com]
- 3. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 5. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
Alacepril Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alacepril is an angiotensin-converting enzyme (ACE) inhibitor utilized in preclinical research for its antihypertensive properties. As a prodrug, it is metabolized in vivo to its active form, captopril, which exerts its therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS). These application notes provide detailed protocols for the formulation and preclinical application of Alacepril, a summary of its pharmacokinetic and pharmacodynamic properties, and an overview of the key signaling pathways it modulates.
Mechanism of Action
Alacepril is a prodrug that undergoes metabolic conversion to captopril, its active metabolite.[1][2] Captopril is a potent inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] By inhibiting ACE, captopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.[2] Additionally, the inhibition of ACE leads to a decrease in aldosterone secretion, which in turn reduces sodium and water retention.[2] Alacepril, through its conversion to captopril, has a longer-lasting antihypertensive effect compared to captopril administered directly.[5][6]
Quantitative Data Summary
Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Alacepril | |||
| Time to Peak (Tmax) | 1.6 - 1.7 hours (for total captopril) | Human | Following a 50 mg oral dose.[7] |
| Captopril (active metabolite) | |||
| Half-life (t1/2) | ~2 hours | Human | [8] |
| Bioavailability | ~75% | Human | [8] |
| IC50 (ACE Inhibition) | 1.57 nM - 20 nM | In vitro | [9][10] |
Preclinical Efficacy: Antihypertensive Effects
| Animal Model | Dose Range (Oral) | Observation | Reference |
| Renal Hypertensive Rats | 1-30 mg/kg | Dose-dependent and long-lasting antihypertensive effect.[6] | [6] |
| Renal Hypertensive Rats | 1-2 mg/kg/day | Confirmed long-lasting antihypertensive effect with once-daily administration.[6] | [6] |
| Renal Hypertensive Dogs | 3 mg/kg | Stable and sustained hypotensive effect with a longer duration of action than captopril.[6] | [6] |
| Spontaneously Hypertensive Rats (SHR) | Not specified | Exerts a mild and long-lasting antihypertensive effect.[11] | [11] |
Signaling Pathways
Alacepril's active metabolite, captopril, modulates several key signaling pathways beyond the canonical RAAS.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
The primary mechanism of action of Alacepril is the inhibition of the RAAS pathway via its active metabolite, captopril.
Modulation of MAP Kinase Signaling
Captopril has been shown to induce the phosphorylation of JNK and ERK1/2, components of the MAP kinase signaling pathway.[1][2]
Involvement in Wnt/β-catenin and NF-κB Pathways
In specific cellular contexts, such as hepatic stellate cells, captopril has been demonstrated to suppress activation of the NF-κB and Wnt/β-catenin signaling pathways.[3][12] It has also been shown to inhibit the Jak2/Stat3 pathway in models of heart failure.[13]
Experimental Protocols
Formulation of Alacepril for Oral Gavage in Rodents
Objective: To prepare a homogenous suspension of Alacepril for oral administration in preclinical rodent models.
Materials:
-
Alacepril powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile water
-
Appropriate sized beakers and graduated cylinders
Protocol:
-
Calculate the required amount of Alacepril and vehicle. Based on the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat receiving 2 mL) and the total volume needed for the study, calculate the mass of Alacepril powder and the volume of the vehicle.
-
Weigh the Alacepril powder accurately using an analytical balance.
-
Prepare the vehicle. If using 0.5% CMC, dissolve the appropriate amount of CMC powder in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Triturate the Alacepril powder. Place the weighed Alacepril powder in a mortar and add a small volume of the vehicle. Triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle. While continuously stirring or triturating, slowly add the rest of the vehicle to the paste until the desired final volume is reached.
-
Homogenize the suspension. For a more uniform suspension, use a homogenizer or continue to stir with a magnetic stirrer for at least 30 minutes.
-
Store the formulation appropriately. Store the suspension at 2-8°C and protect from light. It is recommended to prepare the formulation fresh daily. Shake well before each administration.
In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the dose-dependent antihypertensive effect of Alacepril in a preclinical model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for essential hypertension.
Methodology:
-
Animal Acclimation: Acclimate male SHRs (e.g., 12-16 weeks old) to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of conscious, restrained rats using a non-invasive tail-cuff method. Repeat measurements over several days to obtain a stable baseline.
-
Group Allocation: Randomly assign rats to different treatment groups (e.g., vehicle control, Alacepril at 1, 3, 10, and 30 mg/kg).
-
Drug Administration: Administer the prepared Alacepril formulation or vehicle control orally via gavage at the designated doses.
-
Blood Pressure Monitoring: Measure SBP and DBP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of Alacepril with the vehicle control.
Experimental Workflow
Conclusion
Alacepril serves as a valuable research tool for investigating the effects of ACE inhibition in various preclinical models. Its prodrug nature offers a longer duration of action compared to its active metabolite, captopril. The provided protocols and data summaries are intended to facilitate the design and execution of robust preclinical studies involving Alacepril. Researchers should adhere to all applicable animal welfare guidelines and institutional protocols when conducting in vivo experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
Application Note: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay Featuring Alacepril's Active Metabolite, Captopril
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renin-Angiotensin System (RAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2] A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3][4] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][5] ACE also inactivates bradykinin, a potent vasodilator.[6]
ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure.[5][7][8] These agents competitively block ACE, leading to reduced production of Angiotensin II and decreased degradation of bradykinin, resulting in vasodilation and a subsequent reduction in blood pressure.[2][9]
Alacepril is an orally administered ACE inhibitor prodrug used for treating hypertension.[6][7] In vivo, it is rapidly metabolized into its active forms, primarily captopril and desacetylalacepril.[1][5][6][9] Captopril is a potent, sulfhydryl-containing ACE inhibitor that is responsible for the therapeutic effects of Alacepril.[5][9] This application note provides a detailed protocol for an in vitro spectrophotometric assay to determine the ACE inhibitory activity of captopril, the active metabolite of Alacepril.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the Renin-Angiotensin System and the point of intervention by Captopril.
Caption: The Renin-Angiotensin System and Captopril's inhibitory action.
Principle of the Assay
This protocol is based on the widely used method that measures the cleavage of the synthetic substrate hippuryl-histidyl-leucine (HHL) by ACE.[4][10][11] ACE hydrolyzes HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine. The reaction is stopped, and the resulting hippuric acid is extracted with an organic solvent (ethyl acetate). The amount of extracted hippuric acid is then quantified by measuring its absorbance at 228 nm using a UV-Vis spectrophotometer. The presence of an ACE inhibitor, such as captopril, reduces the amount of hippuric acid formed, leading to a decrease in absorbance.
Materials and Reagents
-
Enzyme: Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
-
Inhibitor (Test Compound): Captopril (active metabolite of Alacepril)
-
Positive Control: Lisinopril or Enalaprilat
-
Buffer: 100 mM Sodium Borate Buffer containing 300 mM NaCl, pH 8.3
-
Reaction Stop Solution: 1.0 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader
-
Quartz cuvettes or UV-transparent 96-well plates
-
Incubator or water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
Precision pipettes and tips
-
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro ACE inhibition assay.
Caption: Experimental workflow for the ACE inhibition assay.
Detailed Experimental Protocol
Preparation of Reagents
-
ACE Enzyme Solution: Prepare a 100 mU/mL stock solution of ACE in cold (4°C) assay buffer. Dilute to a final working concentration of 2 mU/mL just before use.
-
HHL Substrate Solution: Dissolve HHL in the assay buffer (100 mM Sodium Borate, 300 mM NaCl, pH 8.3) to a final concentration of 5 mM.
-
Captopril (Inhibitor) Solutions: Prepare a stock solution of Captopril in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 value.
Assay Procedure
-
Setup: Label microcentrifuge tubes for blanks, controls, and test samples.
-
Blank: Contains all reagents except the enzyme (add buffer instead) to account for non-enzymatic hydrolysis.
-
Control (100% Activity): Contains enzyme and substrate but no inhibitor.
-
Test Sample: Contains enzyme, substrate, and the inhibitor (Captopril).
-
-
Pre-incubation:
-
To the appropriate tubes, add 20 µL of the assay buffer (for Control) or 20 µL of different Captopril dilutions (for Test Sample).
-
Add 20 µL of the ACE enzyme working solution (2 mU/mL) to the Control and Test Sample tubes. Add 20 µL of assay buffer to the Blank tubes.
-
Gently mix and pre-incubate the tubes at 37°C for 10 minutes.[12]
-
-
Initiate Reaction:
-
Stop Reaction:
-
Terminate the reaction by adding 150 µL of 1.0 M HCl to all tubes.
-
-
Extraction of Hippuric Acid:
-
Add 1.0 mL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Absorbance Measurement:
-
Carefully transfer 800 µL of the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water or assay buffer.
-
Transfer the solution to a quartz cuvette and measure the absorbance at 228 nm.
-
Data Analysis
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme activity without inhibitor).
-
Asample is the absorbance of the test sample (with inhibitor).
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.[13]
Data Presentation
The quantitative results of the assay can be summarized as follows. The data presented below is for illustrative purposes only.
| Captopril Concentration (nM) | Mean Absorbance (228 nm) | Standard Deviation | % Inhibition |
| 0 (Control) | 0.852 | 0.041 | 0.0 |
| 0.5 | 0.798 | 0.035 | 6.3 |
| 1.0 | 0.715 | 0.039 | 16.1 |
| 2.5 | 0.551 | 0.028 | 35.3 |
| 5.0 | 0.412 | 0.025 | 51.6 |
| 10.0 | 0.236 | 0.019 | 72.3 |
| 25.0 | 0.105 | 0.011 | 87.7 |
| 50.0 | 0.068 | 0.009 | 92.0 |
Summary of Results:
| Compound | IC50 Value (nM) |
| Captopril | ~4.8 |
Note: The IC50 value for captopril is reported in the literature to be in the low nanomolar range, with specific values varying depending on the assay conditions.[14]
References
- 1. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 2. What is Alacepril used for? [synapse.patsnap.com]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study [mdpi.com]
- 5. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alacepril - Wikipedia [en.wikipedia.org]
- 7. alacepril [drugcentral.org]
- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 9. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 12. tandfonline.com [tandfonline.com]
- 13. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Alacepril in Combination with Diuretics in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It functions as a prodrug, being metabolized in vivo to its active form, captopril.[1] ACE inhibitors exert their antihypertensive effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and by inhibiting the degradation of bradykinin, a vasodilator.[1] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3]
Diuretics, particularly thiazide diuretics such as hydrochlorothiazide, are frequently used in combination with ACE inhibitors to achieve a synergistic antihypertensive effect.[1] Diuretics lower blood pressure primarily by increasing sodium and water excretion, which reduces plasma volume. However, this can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), potentially limiting the diuretic's long-term efficacy. By concurrently inhibiting the RAAS, ACE inhibitors like Alacepril can counteract this compensatory mechanism, leading to a more pronounced and sustained reduction in blood pressure.[4]
These application notes provide an overview of the use of Alacepril in combination with diuretics in preclinical experimental models of hypertension, including detailed experimental protocols and a summary of expected outcomes based on available literature.
Data Presentation
While specific quantitative data for the combination of Alacepril and diuretics in experimental models is not extensively available in the public domain, the following tables summarize the antihypertensive effects of Alacepril when used as a monotherapy in various well-established rat models of hypertension. This information can serve as a baseline for designing and interpreting studies on combination therapy.
Table 1: Antihypertensive Effect of Alacepril in Spontaneously Hypertensive Rats (SHR)
| Dosage (Oral) | Treatment Duration | Maximum Blood Pressure Reduction (mmHg) | Onset of Action | Duration of Action | Reference |
| 1-30 mg/kg | Single Dose | Dose-dependent | Gradual | Long-lasting | [3] |
| 3-10 mg/kg/day | 10 days | Dose-dependent reduction in daily starting blood pressure | - | - | [3] |
Table 2: Antihypertensive Effect of Alacepril in Renal Hypertensive Rats (Two-Kidney, One-Clip)
| Dosage (Oral) | Treatment Duration | Maximum Blood Pressure Reduction (mmHg) | Potency vs. Captopril | Overall Activity vs. Captopril | Reference |
| 1-30 mg/kg | Single Dose | Dose-related | Slightly weaker | 3 times more potent (based on AOC) | [5] |
| 1-2 mg/kg/day | Successive daily administration | Confirmed long-lasting effect | - | - | [5] |
Table 3: Antihypertensive Effect of Alacepril in DOCA-Salt Hypertensive Rats
| Dosage (Oral) | Treatment Duration | Maximum Blood Pressure Reduction (mmHg) | Potency vs. Captopril | Overall Activity vs. Captopril | Reference |
| 10-100 mg/kg | Single Dose | Significant and sustained | Remarkably stronger | Remarkably stronger | [3] |
| 30 mg/kg/day | Successive daily administration | Significant antihypertensive effect | - | - | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Alacepril and Diuretic Combination
References
- 1. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alacepril Dosage for Maximal ACE Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alacepril for Angiotensin-Converting Enzyme (ACE) inhibition experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Alacepril and how does it inhibit ACE?
Alacepril is a prodrug, meaning it is inactive until it is metabolized in the body.[1][2] It is converted into its active form, captopril, primarily in the liver.[1][2] Captopril is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[3] Specifically, ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor.[3] By inhibiting ACE, captopril prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in blood pressure.[1][2]
Q2: What is the recommended starting dose for Alacepril in preclinical animal studies?
The optimal dose of Alacepril will vary depending on the animal model and the specific research question. However, published studies provide a good starting point. For renal hypertensive rats, a once-daily oral administration of 1-2 mg/kg has been shown to have a long-lasting antihypertensive effect.[4] In renal hypertensive dogs, a dose of 3 mg/kg has demonstrated a stable and sustained hypotensive effect.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[5]
Q3: How should I prepare Alacepril for in vivo administration?
For oral administration in animal studies, Alacepril can be formulated in a solution. A common vehicle for oral dosing is a mixture of DMSO, PEG300, Tween-80, and saline.[4] For example, a 2.5 mg/mL solution can be prepared by dissolving the Alacepril in DMSO, then adding PEG300, Tween-80, and finally saline.[4] It is recommended to prepare fresh solutions for administration. If stock solutions are prepared, they should be stored at -20°C for up to one month or -80°C for up to six months.[4]
Q4: What are the key pharmacokinetic parameters to consider for Alacepril?
Since Alacepril is a prodrug, the key pharmacokinetic event is its conversion to the active metabolite, captopril. In humans, after oral administration of a 50 mg dose of Alacepril in a fasting state, the time to maximal plasma concentration (tmax) for free captopril is approximately 1 hour.[1] The biological half-life (t1/2) of free captopril under these conditions is about 1.9 hours.[1] The presence of food can prolong the tmax of free captopril to 1.9 hours.[1]
Troubleshooting Guides
In Vitro ACE Inhibition Assays
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High variability between replicates | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and proper technique. Perform assays in triplicate to identify outliers.[3]2. Ensure all solutions are thoroughly mixed before and after addition to the reaction plate.3. Use a temperature-controlled incubator and allow all reagents to reach the set temperature before starting the assay. |
| Low or no ACE inhibition observed | 1. Inactive Alacepril (as it is a prodrug).2. Degraded captopril or ACE enzyme.3. Incorrect assay buffer pH. | 1. For in vitro assays, use the active metabolite, captopril, directly.[5]2. Prepare fresh solutions of captopril and the ACE enzyme for each experiment. Avoid repeated freeze-thaw cycles of the enzyme.3. Verify the pH of the assay buffer (typically pH 8.3 for HHL substrate).[5] |
| Inconsistent IC50 values | 1. Variation in substrate or enzyme concentration.2. Presence of interfering substances in the sample. | 1. Precisely control the final concentrations of the ACE substrate (e.g., HHL) and the ACE enzyme in all wells.2. If testing extracts or impure samples, consider sample purification. Solvents like DMSO should be kept at a low final concentration (e.g., <1%).[3] |
In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High variability in blood pressure readings | 1. Animal stress during measurement.2. Inconsistent timing of drug administration and measurement. | 1. Acclimatize animals to the blood pressure measurement procedure to minimize stress-induced fluctuations.[6]2. Standardize the time of day for drug administration and blood pressure readings.[5] |
| Lack of significant blood pressure reduction | 1. Insufficient dose.2. Poor oral bioavailability in the chosen animal model or formulation. | 1. Perform a dose-escalation study to determine an effective dose.[5]2. Ensure proper formulation and administration technique. Consider alternative routes of administration if oral absorption is a concern. |
| Unexpected adverse effects in animals | 1. Dose is too high, leading to excessive hypotension.2. Interaction with other administered compounds. | 1. Start with a lower dose and titrate upwards while monitoring for adverse effects.[5]2. Review all compounds being administered to the animals for potential interactions. |
Data Presentation
In Vitro ACE Inhibitory Activity of Captopril (Active Metabolite of Alacepril)
| Substrate | IC50 Value (nM) | Reference |
| Hippuryl-Histidyl-Leucine (HHL) | 1.79 - 15.1 | [3] |
| N-[3-(2-furyl) acryloyl]-Phe-Gly-Gly (FAPGG) | 1.79 - 15.1 | [3] |
| Angiotensin-I | 16,710 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro ACE Inhibition Assay using HHL Substrate
This protocol is a general guideline for determining the in vitro ACE inhibitory activity of captopril.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3.
-
ACE Enzyme Solution: Prepare a working solution of rabbit lung ACE in assay buffer. The final concentration will need to be optimized for your specific enzyme batch and assay conditions.
-
Substrate Solution: Dissolve Hippuryl-Histidyl-Leucine (HHL) in the assay buffer to a final concentration of 5 mM.
-
Inhibitor (Captopril) Solutions: Prepare a stock solution of captopril in the assay buffer and perform serial dilutions to obtain a range of concentrations to be tested.
-
Stop Solution: 1 M HCl.
2. Assay Procedure:
-
In a 96-well microplate, add 20 µL of each captopril dilution to the sample wells. Add 20 µL of assay buffer to the control wells.
-
Add 30 µL of the ACE enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of 1 M HCl to each well.
-
Measure the absorbance of the produced hippuric acid at 228 nm using a microplate reader.
-
Calculate the percent inhibition for each captopril concentration and determine the IC50 value.
In Vivo Dose Optimization Workflow for Alacepril
This protocol outlines a general workflow for optimizing the dosage of Alacepril in a rodent model of hypertension.
1. Animal Model:
-
Use a validated animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or a surgically induced model like the two-kidney, one-clip (2K1C) rat.
2. Dose-Response Study:
-
Divide the animals into at least four groups: a vehicle control group and three groups receiving different doses of Alacepril (e.g., 1, 5, and 10 mg/kg/day, administered orally).
-
Acclimatize the animals to the blood pressure measurement apparatus (e.g., tail-cuff plethysmography or telemetry) for several days before the start of the experiment.[6][7]
-
Measure baseline blood pressure for all animals.
-
Administer Alacepril or the vehicle daily for a predetermined period (e.g., 2-4 weeks).
-
Measure blood pressure at regular intervals throughout the study (e.g., weekly).
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
At the end of the treatment period, collect blood samples at various time points after the final dose (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analyze the plasma concentrations of both Alacepril and its active metabolite, captopril, using a validated analytical method (e.g., LC-MS/MS).
-
Correlate the plasma concentrations of captopril with the observed changes in blood pressure to establish a PK/PD relationship.
4. Data Analysis:
-
Plot the dose-response curve for the antihypertensive effect of Alacepril.
-
Determine the ED50 (the dose that produces 50% of the maximal effect).
-
Analyze the pharmacokinetic data to determine parameters such as Cmax, tmax, and AUC for captopril at different Alacepril doses.
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Alacepril.
Caption: Experimental workflow for optimizing Alacepril dosage.
References
- 1. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Angiotensin Converting Enzyme Inhibition Reduces Cardiovascular Responses to Acute Stress in Myocardially Infarcted and Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Alacepril Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility and stability of Alacepril in common research solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is Alacepril and its mechanism of action?
Alacepril is a long-acting, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor used for its antihypertensive activity.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is then metabolized within the body into its active form, captopril.[2][3] The metabolic conversion involves two main steps: first, hydrolysis of the thiolester bond to form desacetyl-alacepril, which is then further converted to captopril.[4][5] Captopril inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This leads to vasodilation and a decrease in aldosterone secretion, resulting in lower blood pressure.[2][3] Because Alacepril is converted to captopril, it has a more gradual onset and a longer duration of action compared to administering captopril directly.[4][6]
Q2: In which solvents is Alacepril soluble?
Alacepril is highly soluble in Dimethyl sulfoxide (DMSO).[7][8] While specific quantitative data for other common organic solvents like ethanol and methanol is not widely published, one source notes that Alacepril can be crystallized from an ethanol/n-hexane mixture, suggesting good solubility in ethanol.[9] Its solubility in aqueous solutions is limited. For experimental use, DMSO is the recommended starting solvent for preparing high-concentration stock solutions.
Data Presentation: Alacepril Solubility
| Solvent | Concentration | Remarks | Source(s) |
|---|---|---|---|
| DMSO | 100 mg/mL (246.00 mM) | Ultrasonic assistance and freshly opened, non-hygroscopic DMSO are recommended for optimal dissolution. | [7][8] |
| DMSO | 27.5 mg/mL (67.65 mM) | Sonication is recommended. | [10] |
| Ethanol | Data not available | Alacepril has been crystallized from ethanol/n-hexane, implying solubility. | [9] |
| Methanol | Data not available | - |
| Water | Sparingly soluble | Like many peptide-like structures, solubility in aqueous buffers is expected to be low and pH-dependent.[11] | |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Alacepril Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution.
Materials:
-
Alacepril powder
-
Anhydrous/low-moisture Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of Alacepril powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-quality DMSO to achieve the target concentration of 100 mg/mL. For example, to prepare 1 mL of solution, add 1 mL of DMSO to 100 mg of Alacepril.
-
Dissolution: a. Tightly cap the vial and vortex thoroughly for 1-2 minutes. b. To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[7][8] Intermittent vortexing can aid the process. c. Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[8] Store aliquots as recommended in the stability section below.
Stability and Storage
Q3: How stable is Alacepril and how should I store the solutions?
As a prodrug, Alacepril's chemical structure contains a thiolester bond which is susceptible to hydrolysis.[4][5] This is the intended metabolic pathway in vivo but can also occur during storage or experimentation, leading to the formation of the active drug, captopril. Therefore, careful storage is critical to maintain the integrity of the parent compound.
Data Presentation: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Recommendations | Source(s) |
|---|---|---|---|---|
| Solid Powder | -20°C | 3 years | Store in a tightly sealed container, protected from moisture. | [7] |
| In Solvent (DMSO) | -80°C | 6 - 12 months | Preferred method for long-term storage. Use aliquots to avoid freeze-thaw cycles. | [7][8][10] |
| In Solvent (DMSO) | -20°C | 1 month | Suitable for short-term storage. |[7][8] |
Troubleshooting Guide
Q4: My Alacepril solution is cloudy or shows precipitation. What should I do?
-
Incomplete Dissolution: Ensure you have vortexed and sonicated the solution for a sufficient amount of time, as recommended in the protocol.[7] Heating the solution gently to 37°C can also aid dissolution.[8]
-
Solvent Quality: DMSO is hygroscopic (readily absorbs water from the air). The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use newly opened, anhydrous, or low-moisture DMSO for preparing stock solutions.[7][8]
-
Supersaturation: If you are diluting a DMSO stock solution into an aqueous buffer, precipitation can occur if the final concentration exceeds Alacepril's solubility limit in the aqueous medium. Try lowering the final concentration or increasing the percentage of organic co-solvent if your experimental design allows.
Q5: My in vitro assay results are inconsistent or show no activity. Could this be a solubility or stability issue?
-
Prodrug Inactivity: Alacepril itself has no significant in vitro ACE inhibitory activity.[6] It requires metabolic activation (hydrolysis) to captopril. If your assay system (e.g., purified enzyme in buffer) lacks the necessary esterases to convert Alacepril, you will not observe inhibition. For direct ACE inhibition assays, it is recommended to use the active metabolite, captopril.[14]
-
Degradation: If stock solutions are stored improperly (e.g., at room temperature, repeated freeze-thaw cycles), Alacepril may have degraded. Prepare fresh solutions from solid powder and store them correctly in single-use aliquots at -80°C.[7][8]
-
Precipitation: Compound that has precipitated out of solution is not available to the target. Before use, ensure your final working solution is clear. If you observe any cloudiness after diluting the stock into your assay buffer, you may need to re-optimize the formulation, for instance, by using a vehicle with co-solvents like PEG300 and Tween-80.[7]
Visual Guides: Workflows and Pathways
References
- 1. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid 9-O-acetylesterase catalyzes the hydrolyzing reaction from alacepril to deacetylalacepril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Alacepril [drugfuture.com]
- 10. Alacepril | RAAS | TargetMol [targetmol.com]
- 11. Improved Release of a Drug with Poor Water Solubility by Using Electrospun Water-Soluble Polymers as Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting Alacepril in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and unexpected results in Alacepril in vitro assays.
Mechanism of Action Overview
Alacepril is a prodrug that is metabolically converted to Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] In vivo, this conversion is primarily carried out by enzymes in the intestine, liver, and kidney.[5] Alacepril itself does not possess significant in vitro ACE inhibitory activity.[6] The active metabolite, Captopril, inhibits ACE, which is a key enzyme in the renin-angiotensin system (RAS).[7][8] ACE converts angiotensin I to the vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin.[7][9][10] By inhibiting ACE, Captopril leads to vasodilation and a reduction in blood pressure.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing little to no ACE inhibition with Alacepril in my direct enzyme assay?
Answer: This is the most common issue encountered. Alacepril is a prodrug and has minimal direct inhibitory activity on the ACE enzyme in vitro.[6] It requires metabolic conversion to its active form, Captopril, to effectively inhibit ACE.[1][4] Standard in vitro ACE inhibition assays using purified enzyme will not facilitate this conversion.
Troubleshooting Steps:
-
Confirm the Objective: Are you trying to measure the intrinsic activity of Alacepril or the activity of its metabolite? For standard ACE inhibition assays, the active metabolite Captopril should be used as the reference compound.
-
Use the Active Metabolite: The most straightforward solution is to use Captopril directly in your in vitro assays. This will allow you to assess the direct inhibition of the ACE enzyme and validate your assay setup.
-
In Vitro Bioactivation (Advanced): If you must start with Alacepril, your assay will require an enzymatic component to facilitate its conversion to Captopril. This can be achieved by pre-incubating Alacepril with liver microsomes or other esterase-containing preparations. However, this adds significant complexity and potential for interference.
-
Positive Control: Always include a known ACE inhibitor, such as Captopril or Lisinopril, as a positive control to ensure your assay is working correctly.
FAQ 2: My IC50 value for Captopril (the active metabolite) is higher than expected. What could be the cause?
Answer: An unexpectedly high IC50 value suggests that the inhibitor appears less potent than it should be. This can be caused by several factors related to the compound itself, the assay conditions, or the experimental setup.[11]
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purity & Age: Ensure the purity of your Captopril stock. Degradation can occur with improper storage or repeated freeze-thaw cycles.[12][13] Captopril's sulfhydryl group is prone to oxidation, which can form inactive dimers and disulfides, shortening its duration of action.[5]
-
Solubility: Confirm that Captopril is fully dissolved in the assay buffer. Precipitation will lead to a lower effective concentration.[11][12] Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity.[14]
-
-
Review Assay Conditions:
-
Enzyme Concentration: Using an excessively high concentration of the ACE enzyme will require a higher concentration of the inhibitor to achieve 50% inhibition, thus artificially inflating the IC50 value.[11][15] Perform an enzyme titration to find the lowest concentration that provides a robust and linear signal.
-
Substrate Concentration: The measured IC50 value for a competitive inhibitor is dependent on the substrate concentration. If the substrate concentration is much higher than its Michaelis-Menten constant (Km), it can outcompete the inhibitor, leading to a higher apparent IC50.[11] Ideally, assays should be run with the substrate concentration at or below its Km.
-
Incubation Times: Ensure sufficient pre-incubation time for the enzyme and inhibitor to reach binding equilibrium before adding the substrate.[11][12] Conversely, ensure the final reaction time is within the linear range of the assay.
-
-
Check Controls and Blanks:
-
No-Inhibitor Control: This well (containing enzyme, substrate, and buffer/solvent) represents 100% activity. A low signal here points to a problem with the enzyme or substrate.
-
No-Enzyme Control: This well (containing substrate, inhibitor, and buffer) should have a signal close to the blank. A high signal suggests the inhibitor or solvent is interfering with the detection method.
-
FAQ 3: I'm seeing high variability between replicate wells. What are the common causes?
Answer: High variability can obscure real results and make data interpretation difficult. The source is often procedural or related to reagent preparation.[13][16]
Troubleshooting Steps:
-
Pipetting and Mixing:
-
Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use proper techniques, especially for small volumes.
-
Homogeneity: Ensure all solutions (enzyme, substrate, inhibitor dilutions) are thoroughly mixed before use. Thaw all frozen components completely and vortex gently.[16]
-
Master Mix: Whenever possible, prepare a master mix of common reagents (e.g., buffer and enzyme) to add to the wells, reducing well-to-well variation.[16]
-
-
Plate Effects:
-
Evaporation: Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Use a plate sealer or fill the outer wells with buffer or water to mitigate this "edge effect".
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation and reading.[13] Assay buffer should be at room temperature before starting.[16]
-
-
Reagent Stability:
-
Enzyme Activity: Keep the enzyme on ice at all times and prepare dilutions just before use. Enzyme activity can decrease over the course of an experiment if left at room temperature.[12]
-
Substrate Integrity: Prepare substrate solutions fresh to avoid degradation.
-
Data Presentation
Table 1: Reference IC50 Values for Captopril
This table provides reference IC50 values for Captopril from various studies to serve as a benchmark for your experiments. Note that values can vary depending on the specific assay conditions (e.g., substrate used, buffer pH, temperature).
| Substrate Used | IC50 Value (nM) | Assay Method | Reference |
| HHL (Hippuryl-Histidyl-Leucine) | ~1.23 | Colorimetric | [10] |
| HHL (Hippuryl-Histidyl-Leucine) | ~1.09 | HPLC | [10] |
| FA-PGG & HHL | 4 - 9 | Spectrophotometric | [17] |
Experimental Protocols
Protocol 1: Spectrophotometric ACE Inhibition Assay using HHL
This protocol is a generalized method for determining ACE inhibitory activity based on the classic Cushman and Cheung method, which measures the amount of hippuric acid produced.[9][18]
Materials:
-
ACE (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Captopril (as a positive control)
-
Borate buffer (pH 8.3)
-
1N HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
-
Spectrophotometer or plate reader capable of reading at 228 nm
Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Captopril in your chosen solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., 0.1 nM to 1000 nM).
-
Dilute the ACE enzyme in cold borate buffer to the desired working concentration.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.[10]
-
-
Assay Setup (in microcentrifuge tubes):
-
Sample Wells: Add 30 µL of ACE solution and 20 µL of your inhibitor dilution (or Alacepril test sample).
-
Positive Control: Add 30 µL of ACE solution and 20 µL of your Captopril dilutions.
-
100% Activity Control (B0): Add 30 µL of ACE solution and 20 µL of assay buffer (with solvent if used for inhibitor).
-
Blank (Bk): Add 50 µL of assay buffer without enzyme.
-
-
Pre-incubation:
-
Vortex all tubes gently and pre-incubate at 37°C for 10 minutes.[10]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.
-
Incubate at 37°C for 60 minutes.[10]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1N HCl to each tube.
-
Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid (HA).
-
Centrifuge to separate the phases. Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., using a speed vacuum or nitrogen stream).
-
-
Measurement:
-
Reconstitute the dried HA in 1 mL of deionized water or buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of B0 - Absorbance of Sample) / Absorbance of B0] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
References
- 1. Alacepril - Wikipedia [en.wikipedia.org]
- 2. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 8. What is Alacepril used for? [synapse.patsnap.com]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. m.youtube.com [m.youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Alacepril Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during long-term Alacepril administration in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is Alacepril and how does it work in rodents?
Alacepril is a prodrug of captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] After oral administration, Alacepril is metabolized into its active forms, desacetyl-alacepril and captopril, which inhibit ACE.[1][2] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[1]
Q2: What are the typical dosages of Alacepril for long-term studies in rats?
For long-term studies in rats, daily oral administration of Alacepril at doses of 1-2 mg/kg has been shown to have a lasting antihypertensive effect.[3] In some studies investigating specific hypertensive models, doses have ranged from 3-10 mg/kg/day.[4]
Q3: Can Alacepril be administered in drinking water for long-term studies?
Yes, administering ACE inhibitors like captopril (the active metabolite of Alacepril) in drinking water is a common method for long-term rodent studies.[5] However, the stability of Alacepril in aqueous solutions can be pH-dependent.[6][7] It is crucial to ensure the stability of the compound in the specific water and housing conditions of your facility. Regular preparation of fresh solutions is recommended.
Q4: What are the known effects of long-term ACE inhibitor administration on body weight in rodents?
Long-term administration of ACE inhibitors, including captopril, has been associated with reduced body weight gain and decreased fat mass in both lean and obese rodents.[5][8][9][10] This effect is often linked to a reduction in food intake.[5][8][9]
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food Intake
Symptoms:
-
Significant decrease in body weight compared to the control group.
-
Observable reduction in daily food consumption.
Possible Causes:
-
Pharmacological effect of ACE inhibition: ACE inhibitors can lead to decreased food intake and subsequent weight loss.[5][8][9]
-
Stress from administration procedure: Frequent oral gavage can be stressful for rodents, potentially leading to reduced appetite and weight loss.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine the extent of the reduction.
-
Consider Paired Feeding: A pair-fed control group can help differentiate between the pharmacological effects of the drug and general malaise.
-
Refine Administration Technique:
-
If using oral gavage, ensure proper technique to minimize stress and potential injury.
-
Consider alternative, less stressful oral administration methods, such as incorporating the drug into a palatable vehicle.[11]
-
-
Adjust Dosage: If weight loss is severe, consider a dose reduction after consulting relevant literature for dose-dependent effects.
-
Dietary Enrichment: Provide palatable and high-energy food supplements to encourage eating, but be mindful of potential interactions with the experimental goals.
Issue 2: Hypotension and Related Clinical Signs
Symptoms:
-
Lethargy or reduced activity.
-
Lower than expected blood pressure readings.
Possible Causes:
-
Excessive dosage: The administered dose may be too high for the specific rodent strain or model.
-
Interaction with other experimental factors: Anesthesia or other administered compounds can potentiate the hypotensive effects of Alacepril.[12][13]
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation and administration.
-
Monitor Blood Pressure: Regularly monitor blood pressure to establish the extent and duration of the hypotensive effect.
-
Review Anesthetic Protocols: If surgery or imaging under anesthesia is part of the study, be aware that general anesthetics can interfere with the sympathetic nervous system's ability to regulate blood pressure, potentially exacerbating ACE inhibitor-induced hypotension.[13]
-
Stagger Administration of Other Compounds: If other drugs are being administered, consider their potential interaction with Alacepril and adjust the timing of administration if possible.
-
Dose Adjustment: A lower dose of Alacepril may be necessary to achieve the desired therapeutic effect without causing excessive hypotension.
Data Presentation
Table 1: Reported Oral Dosages of Alacepril in Rodent Studies
| Rodent Model | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference |
| Renal Hypertensive Rats | 1 - 2 | Oral (successive) | Not specified | [3] |
| Spontaneously Hypertensive Rats (SHR) | 3 - 10 | Oral (successive) | 10 days | [4] |
| Renal Hypertensive Rats | 1 - 30 | Oral (single) | Single dose | [3] |
Table 2: Effects of Long-Term Captopril (Active Metabolite of Alacepril) Administration on Body Weight in Rats
| Diet | Treatment Duration | Body Weight Change (vs. Control) | Fat Mass Change (vs. Control) | Reference |
| High-Fat | 35 days | ↓ 16% | ↓ 63% | [5] |
| Low-Fat | 21 days | ↓ 6% | ↓ 30% | [5] |
Experimental Protocols
Protocol 1: Preparation of Alacepril for Oral Gavage
This protocol is based on common vehicle formulations for oral administration of ACE inhibitors.
Materials:
-
Alacepril powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution:
-
Dissolve Alacepril in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to aid dissolution.[14]
-
-
Prepare Vehicle:
-
In a separate tube, mix the required volumes of PEG300, Tween-80, and Saline. A common vehicle composition is 40% PEG300, 5% Tween-80, and 45% Saline.[14]
-
-
Prepare Dosing Solution:
-
Add the required volume of the Alacepril stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 2.5 mg/mL dosing solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of the vehicle (composed of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).[14]
-
The final DMSO concentration should be kept low (e.g., ≤10%) to minimize potential toxicity.[14]
-
-
Administration:
-
Administer the solution via oral gavage at the calculated volume based on the animal's body weight.
-
Stability and Storage:
-
Stock solutions of Alacepril in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[14]
-
It is recommended to prepare the final dosing solution fresh daily.
Mandatory Visualizations
Caption: Metabolic pathway of Alacepril to its active metabolite Captopril and subsequent inhibition of ACE.
Caption: Troubleshooting workflow for addressing unexpected weight loss in rodents during Alacepril administration.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Alacepril.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The Effect of Angiotensin-Converting Enzyme Inhibition Using Captopril on Energy Balance and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin-converting enzyme inhibition reduces food intake, weight gain and improves glucose tolerance in melanocortin-4 receptor deficient female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin-converting enzyme inhibition reduces food intake and weight gain and improves glucose tolerance in melanocortin-4 receptor deficient female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACE-Inhibitor or ARB-Induced Refractory Hypotension Treated With Vasopressin in Patients Undergoing General Anesthesia for Dentistry: Two Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refractory Hypotension During General Anesthesia Despite Withholding Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Alacepril Bioavailability Enhancement: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing frequently asked questions related to improving the bioavailability of Alacepril in animal models.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific challenges that may arise during in vivo studies with Alacepril and offers potential solutions based on established pharmacokinetic principles and research on related ACE inhibitors.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Oral Bioavailability | Incomplete Absorption: Alacepril, a prodrug of Captopril, must be absorbed from the gastrointestinal tract to be effective. Factors such as poor solubility, intestinal metabolism, or efflux transporter activity can limit its absorption. | Formulation Strategies: While specific data on advanced Alacepril formulations is limited, consider exploring strategies proven effective for other ACE inhibitors. These include nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) or liposomal delivery systems to enhance solubility and protect the drug from degradation.[1] pH Modification: Investigate the use of pH-modifying excipients in the formulation to optimize the solubility and absorption of Alacepril in the gastrointestinal tract. |
| High Variability in Plasma Concentrations | Food Effects: The presence of food in the gastrointestinal tract can alter the rate and extent of drug absorption.[2] Animal-to-Animal Variation: Physiological differences among individual animals can lead to variations in drug metabolism and absorption. | Standardized Feeding Protocols: Implement a consistent feeding schedule for all animal subjects. Administer Alacepril at a fixed time relative to feeding to minimize variability.[2] Increased Sample Size: Utilizing a larger number of animals per experimental group can help to mitigate the impact of individual physiological differences on the overall results. |
| Poor Dose-Response Relationship | Saturable Absorption or Metabolism: The conversion of Alacepril to its active metabolite, Captopril, may be a saturable process. At higher doses, the metabolic pathway may become overwhelmed, leading to a non-linear pharmacokinetic profile. | Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the linear portion of the dose-response curve. This will help in selecting appropriate doses for efficacy studies. Pharmacokinetic Modeling: Employ pharmacokinetic modeling to better understand the absorption, distribution, metabolism, and excretion (ADME) properties of Alacepril and its metabolites. |
| Unexpected Adverse Effects | High Peak Plasma Concentrations (Cmax): Rapid absorption of a high dose can lead to transiently high plasma concentrations of the active metabolite, Captopril, potentially causing hypotension or other adverse effects.[3] | Controlled-Release Formulations: Investigate the development of controlled-release formulations to slow down the rate of drug absorption and maintain more stable plasma concentrations over time. |
Frequently Asked Questions (FAQs)
1. What is Alacepril and how does it work?
Alacepril is an orally active angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug, meaning it is inactive in its administered form and is converted in the body to its active metabolite, Captopril.[4][5] The conversion process involves deacetylation to desacetylalacepril, followed by the liberation of phenylalanine to form Captopril.[6] Captopril inhibits ACE, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[5]
2. What is the rationale for using Alacepril as a prodrug of Captopril?
The prodrug strategy for Alacepril is designed to improve upon the pharmacokinetic profile of Captopril. By modifying the Captopril molecule, Alacepril exhibits a slower onset and a longer duration of action compared to its active counterpart.[7][8] This can lead to a more sustained therapeutic effect.
3. What are the key pharmacokinetic parameters of Alacepril in rats?
A study on the disposition and metabolism of radiolabeled Alacepril in rats following oral administration provides the following insights:
-
Time to Peak Plasma Concentration (Tmax): The maximum plasma concentration of total radioactivity after oral administration of [14C]alacepril was reached at approximately 1 hour.[9]
-
Half-life (t1/2): The disappearance half-life of total radioactivity from plasma was approximately 2.6 hours.[9]
-
Metabolism: Alacepril is converted to Captopril via an intermediate, desacetyl-alacepril, primarily in the liver, kidney, and intestine.[9]
4. Are there established methods to improve the oral bioavailability of Alacepril?
Currently, there is a lack of published research specifically detailing the use of advanced drug delivery systems to enhance the oral bioavailability of Alacepril. However, based on studies with other ACE inhibitors, several strategies could be explored:
-
Nanoformulations: Encapsulating Alacepril in nanoparticles could protect it from degradation in the gastrointestinal tract and improve its absorption.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly water-soluble drugs.
-
Prodrug Modification: Further chemical modification of the Alacepril molecule could potentially improve its absorption characteristics.[7]
Researchers are encouraged to investigate these avenues to potentially improve the therapeutic efficacy of Alacepril.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of total radioactivity in plasma after a single oral administration of [14C]Alacepril (46 µmol/kg) to rats.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [9] |
| Cmax (Peak Plasma Concentration) | ~8 nmol/ml | [9] |
| t1/2 (Plasma Half-life) | ~2.6 hours | [9] |
Data represents total radioactivity and includes Alacepril and its metabolites.
Key Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of an Alacepril formulation in a rat model.
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for evaluating antihypertensive agents.[5][10]
-
Drug Administration:
-
Prepare the Alacepril formulation in a suitable vehicle (e.g., saline, carboxymethyl cellulose).
-
Administer the formulation orally (p.o.) to fasted rats at a predetermined dose.[5] A vehicle control group should be included.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of Alacepril and its active metabolite, Captopril, in plasma.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for Alacepril and Captopril.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2, using appropriate software.
-
In Vitro ACE Inhibition Assay
This assay is used to determine the inhibitory potency of the active metabolite, Captopril.
-
Reagent Preparation:
-
Prepare a solution of purified rabbit lung ACE.
-
Prepare a solution of the synthetic substrate, hippuryl-histidyl-leucine (HHL).
-
Prepare a range of concentrations of Captopril (as Alacepril is a prodrug, direct in vitro testing would require metabolic activation).[5]
-
-
Assay Procedure:
-
Pre-incubate the ACE enzyme with the Captopril solution or a buffer control.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., 1M HCl).
-
-
Detection:
-
Extract the reaction product, hippuric acid, with an organic solvent.
-
Quantify the amount of hippuric acid by measuring its absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each Captopril concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[5]
-
Visualizations
Caption: Metabolic pathway of Alacepril to its active form, Captopril, and its mechanism of action.
Caption: A decision-making workflow for troubleshooting low bioavailability of Alacepril in animal models.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the angiotensin-converting enzyme inhibitor alacepril in dogs with mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bussan-ah.com [bussan-ah.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Disposition and metabolism of the novel antihypertensive agent alacepril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
Technical Support Center: Alacepril Stock Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the common stability issues of Alacepril in stock solutions. Below are frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for Alacepril stock solutions?
For optimal stability, Alacepril stock solutions should be prepared and stored according to the guidelines summarized below. It is crucial to aliquot the stock solution after preparation to avoid degradation from repeated freeze-thaw cycles.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Q2: My Alacepril solution, prepared in DMSO, appears cloudy. What could be the cause and how can I resolve it?
Cloudiness or precipitation can indicate solubility issues. This may be caused by using DMSO that has absorbed moisture, as hygroscopic DMSO can significantly impact the solubility of Alacepril.[1][2] To resolve this, always use newly opened, high-purity DMSO. If solubility remains an issue, gentle warming of the tube to 37°C and sonication are recommended to facilitate dissolution.[2][4]
Q3: What are the primary chemical degradation pathways for Alacepril in solution?
Alacepril is a prodrug that is converted to its active form, captopril, through enzymatic hydrolysis in vivo.[5][6] In stock solutions, it is susceptible to similar, non-enzymatic chemical degradation. The two main pathways are:
-
Hydrolysis: The thioester linkage in Alacepril can be hydrolyzed, yielding desacetyl-alacepril.[7] Further hydrolysis of the amide bond can then produce captopril. Amide bonds are generally more stable than ester bonds.[8]
-
Oxidation: Once Alacepril degrades to captopril, the free sulfhydryl (-SH) group on captopril is highly susceptible to oxidation, which typically results in the formation of captopril disulfide, an inactive dimer.[9][10] This is a common degradation route for sulfhydryl-containing ACE inhibitors.
Q4: How does the pH of the solvent affect Alacepril's stability?
While specific pH stability data for Alacepril is limited, the stability of its active metabolite, captopril, is well-documented to be pH-dependent. Captopril exhibits maximum stability in acidic conditions (below pH 4.0), where oxidation is the primary degradation pathway.[10] As the pH increases, the rate of degradation also tends to increase.[10] Therefore, it is reasonable to infer that maintaining a lower pH could enhance the stability of Alacepril and its active metabolites in aqueous-based solutions.
Q5: How can I minimize the degradation of my Alacepril stock solution?
To ensure the longevity and integrity of your Alacepril stock, adhere to the following best practices:
-
Use High-Purity Solvent: Prepare solutions using fresh, anhydrous-grade DMSO.[1][2]
-
Store at Low Temperatures: Store solutions at -80°C for long-term storage or -20°C for short-term use.[1][4]
-
Aliquot Solutions: After preparation, divide the stock solution into single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.[2]
-
Minimize Exposure: Keep vials tightly sealed and minimize exposure to air and light to reduce the risk of oxidation and photodegradation.
Data Summary
Table 1: Recommended Storage Conditions for Alacepril
| Form | Solvent | Temperature | Recommended Storage Duration | Citation |
| Powder | - | -20°C | Up to 3 years | [1][4] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1][2] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][2] |
Table 2: Solubility of Alacepril
| Solvent | Concentration | Notes | Citation |
| DMSO | 100 mg/mL (246.00 mM) | Ultrasonic assistance may be needed. | [1][2] |
| DMSO | 27.5 mg/mL (67.65 mM) | Sonication is recommended. | [4] |
Visualized Pathways and Workflows
Caption: Figure 1: Postulated Degradation Pathway of Alacepril.
Caption: Figure 2: Workflow for Alacepril Stability Assessment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Alacepril Stock Solution in DMSO
Materials:
-
Alacepril powder (MW: 406.50 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettors and sterile tips
-
Vortex mixer and sonicator
Procedure:
-
Pre-Weighing: Allow the Alacepril vial to reach room temperature for at least 60 minutes before opening to prevent moisture condensation.[3]
-
Weighing: Accurately weigh out 4.065 mg of Alacepril powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2][4]
-
Aliquoting: Once a clear solution is obtained, dispense single-use aliquots (e.g., 20-50 µL) into sterile, tightly sealed cryovials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines a general approach for monitoring the stability of Alacepril. The specific parameters (e.g., mobile phase composition, gradient) must be optimized to ensure adequate separation of Alacepril from its potential degradation products.
Objective: To quantify the concentration of Alacepril in a stock solution over time under specific storage conditions.
Methodology:
-
Forced Degradation Study (Method Development): To ensure the analytical method is "stability-indicating," perform forced degradation studies. Expose Alacepril solutions to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat, and light, as recommended by ICH guidelines.[9][11] The HPLC method must be able to resolve the intact Alacepril peak from all degradation product peaks.
-
HPLC System and Conditions (Example):
-
System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Alacepril (e.g., ~210-225 nm).
-
-
Stability Study Execution:
-
Prepare a fresh stock solution of Alacepril as described in Protocol 1.
-
Establish a baseline concentration by immediately diluting an aliquot to the working range and injecting it into the HPLC system (this is T=0).
-
Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, 25°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot, allow it to thaw and reach room temperature, dilute it to the working concentration, and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the concentration of Alacepril at each time point based on the peak area relative to a standard curve.
-
Plot the percentage of remaining Alacepril against time.
-
Identify and quantify any major degradation products if standards are available. The stability is often defined as the time at which the concentration of the parent compound drops to 90% of its initial value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Alacepril | RAAS | TargetMol [targetmol.com]
- 5. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialic acid 9-O-acetylesterase catalyzes the hydrolyzing reaction from alacepril to deacetylalacepril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. ijper.org [ijper.org]
Technical Support Center: Overcoming Poor Alacepril to Captopril Conversion In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro conversion of Alacepril to its active form, Captopril. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and achieve efficient conversion in your experiments.
Metabolic Conversion Pathway of Alacepril
Alacepril is a prodrug that undergoes a two-step enzymatic hydrolysis to become the active angiotensin-converting enzyme (ACE) inhibitor, Captopril. This conversion is primarily mediated by esterases, particularly carboxylesterases found in liver and other tissues.[1][2] The pathway proceeds as follows:
-
Step 1: Alacepril is hydrolyzed by a thiolesterase (identified as sialic acid 9-O-acetylesterase in rat liver cytosol) to form desacetyl-alacepril.[2]
-
Step 2: Desacetyl-alacepril is further hydrolyzed to yield the active drug, Captopril.
Understanding this pathway is crucial for troubleshooting poor conversion rates.
Figure 1: Metabolic conversion pathway of Alacepril to Captopril.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the in vitro conversion of Alacepril.
FAQ 1: Why am I observing low or no conversion of Alacepril to Captopril?
Poor conversion can be attributed to several factors related to the enzyme source, assay conditions, and substrate integrity.
Troubleshooting Steps:
-
Enzyme Activity:
-
Source and Quality: Ensure you are using a reliable source of esterase activity, such as fresh or properly stored (-80°C) liver S9 fractions or microsomes.[3] Repeated freeze-thaw cycles can diminish enzymatic activity.
-
Positive Control: Always include a positive control substrate for esterase activity (e.g., p-nitrophenyl acetate) to confirm that your enzyme preparation is active under your assay conditions.[1]
-
Protein Concentration: The concentration of the S9 fraction or microsomes in the incubation mixture is critical. A typical starting point is 0.5 to 1 mg/mL of protein.[4][5]
-
-
Assay Conditions:
-
pH: Esterase activity is pH-dependent. The optimal pH for many esterases is around 7.4.[4] Ensure your buffer is maintained at the correct pH throughout the incubation.
-
Temperature: Incubations should be performed at 37°C for optimal enzyme activity.[4]
-
Cofactors: While the hydrolysis of Alacepril is primarily mediated by esterases and may not require cofactors like NADPH, if you are using S9 fractions, including a comprehensive set of cofactors can provide a more complete metabolic picture.[5]
-
Incubation Time: The conversion is time-dependent. If incubation times are too short, you may not see significant product formation. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Substrate Integrity and Solubility:
-
Alacepril Stability: Alacepril, like other sulfhydryl-containing compounds, can be unstable in aqueous solutions and may oxidize.[6] Prepare Alacepril solutions fresh for each experiment.
-
Solubility: If Alacepril is not fully dissolved in the incubation buffer, it will not be accessible to the enzymes. Using a small amount of a co-solvent like DMSO (typically less than 1% of the final volume) can aid solubility.
-
Figure 2: Troubleshooting workflow for poor Alacepril conversion.
FAQ 2: How can I monitor the conversion of Alacepril to Captopril?
The most common method for monitoring the conversion is by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] You will need to develop an analytical method capable of separating and quantifying Alacepril, desacetyl-alacepril, and Captopril.
Key considerations for your HPLC method:
-
Column: A C18 reversed-phase column is commonly used for the analysis of these compounds.[7][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted to around 3.0.[8]
-
Detection: UV detection at a wavelength of approximately 225 nm is suitable for these compounds.[8]
-
Sample Preparation: After incubation, the reaction must be stopped, typically by adding an organic solvent like acetonitrile or methanol to precipitate the proteins.[4] The sample should then be centrifuged, and the supernatant can be injected into the HPLC system.
FAQ 3: What is a typical in vitro conversion rate I should expect?
The conversion rate can vary depending on the experimental conditions. Below is a table with hypothetical, yet realistic, data from a time-course experiment using rat liver S9 fraction to illustrate expected trends.
| Incubation Time (minutes) | Alacepril Remaining (%) | Desacetyl-alacepril Formed (%) | Captopril Formed (%) |
| 0 | 100 | 0 | 0 |
| 15 | 65 | 30 | 5 |
| 30 | 40 | 45 | 15 |
| 60 | 15 | 50 | 35 |
| 120 | <5 | 35 | 60 |
Note: This is example data. Actual results will vary based on your specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Conversion of Alacepril using Rat Liver S9 Fraction
This protocol provides a general framework for assessing the conversion of Alacepril to Captopril using a liver S9 fraction.
Materials:
-
Alacepril
-
Rat liver S9 fraction (stored at -80°C)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (optional, for broader metabolic studies)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
HPLC system with UV detector
Procedure:
-
Prepare Reagents:
-
Thaw the liver S9 fraction on ice.
-
Prepare a stock solution of Alacepril (e.g., 10 mM in DMSO).
-
Prepare the incubation buffer and other required solutions.
-
-
Set up the Incubation Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, S9 fraction (to a final protein concentration of 1 mg/mL), and Alacepril stock solution (to a final concentration of 10-100 µM).
-
Include a negative control without the S9 fraction to assess non-enzymatic degradation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
If using cofactors, add them to initiate the reaction. For esterase activity, this may not be necessary.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the amounts of Alacepril, desacetyl-alacepril, and Captopril.
-
Figure 3: General experimental workflow for in vitro Alacepril conversion.
Protocol 2: HPLC Method for Analysis (Illustrative)
This is an illustrative HPLC method based on published methods for Captopril and other ACE inhibitors.[7][8] Note: This method will require optimization and validation for the simultaneous analysis of Alacepril, desacetyl-alacepril, and Captopril.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v) adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 225 nm
-
Column Temperature: Ambient or controlled at 25°C
Disclaimer: The information provided in this technical support center is for research purposes only. Experimental conditions and results may vary. It is the responsibility of the user to validate all methods and procedures.
References
- 1. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. Stability and in vitro absorption of captopril, enalapril and lisinopril across the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Alacepril in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alacepril in experimental models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Alacepril?
A1: Alacepril is a prodrug of captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] After oral administration, Alacepril is metabolized in the body, primarily in the liver, into its active form, captopril.[2][3][4] Captopril then inhibits the ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[5][6] By blocking ACE, captopril prevents the conversion of angiotensin I to angiotensin II.[1][2][3][4] This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[1][3][4][5] Furthermore, the reduction in angiotensin II decreases the secretion of aldosterone, which promotes the excretion of sodium and water, further helping to lower blood pressure.[2][3][4]
Q2: Why is dosage adjustment of Alacepril critical in models of renal impairment?
A2: Dosage adjustment is crucial because the kidneys are the primary route of elimination for the active metabolites of most ACE inhibitors, including captopril (the active form of Alacepril).[7][8] In the presence of renal impairment, the clearance of these active metabolites is significantly reduced, leading to their accumulation in the body.[7][8] This accumulation can prolong the drug's half-life and increase the risk of dose-related adverse effects, such as excessive hypotension, hyperkalemia, and a further decline in renal function.[9][10] Therefore, the dose of Alacepril must be reduced in proportion to the degree of renal dysfunction to prevent potential toxicity and ensure experimental accuracy.[7][8]
Q3: How does renal impairment affect the pharmacokinetics of Alacepril?
A3: Renal impairment significantly alters the pharmacokinetics of Alacepril's active metabolite, captopril. The clearance of drugs and their metabolites that are excreted by the kidneys is directly related to renal function.[7] With declining renal function, especially when the glomerular filtration rate (GFR) falls below 30 to 40 ml/min in clinical settings, the elimination of captopril is impaired.[8] This leads to a higher peak plasma concentration (Cmax), an increased area under the plasma concentration-time curve (AUC), and a prolonged elimination half-life.[8] Consequently, the duration of ACE inhibition is extended in subjects with renal impairment.[7]
Q4: What key parameters should be monitored when administering Alacepril to animal models with induced renal failure?
A4: Careful monitoring is essential for both safety and data validity. Key parameters include:
-
Renal Function: Regularly measure serum creatinine (SCr) and blood urea nitrogen (BUN) to track the severity of renal impairment and detect any further drug-induced decline.[11]
-
Blood Pressure: Continuously or frequently monitor systemic blood pressure to assess the pharmacodynamic effect of Alacepril and avoid severe hypotension.[9]
-
Electrolytes: Periodically check serum potassium levels to monitor for hyperkalemia, a known risk associated with ACE inhibitors, especially in the context of renal dysfunction.[9][10]
-
Proteinuria: Measure urine protein levels, as a reduction in proteinuria is a key therapeutic target for ACE inhibitors in chronic kidney disease.[12]
-
General Health: Observe the animals for clinical signs of distress, dehydration, or changes in behavior.
Troubleshooting Guide
Problem 1: High rate of unexpected mortality in the experimental group after Alacepril administration.
-
Possible Cause: The initial dose of Alacepril is too high for the degree of renal impairment, leading to severe hypotension or acute kidney injury.
-
Solution:
-
Immediately review and reduce the starting dose. For models with moderate to severe renal impairment, it is recommended to start with 25% to 50% of the standard dose used in animals with normal renal function.[8][13]
-
Ensure adequate hydration of the animals, as dehydration can exacerbate the hypotensive effects of ACE inhibitors.[9]
-
Implement a dose-titration protocol. Begin with a very low dose and gradually increase it over several days while closely monitoring blood pressure and renal function.
-
Problem 2: Alacepril administration does not appear to lower blood pressure or reduce proteinuria effectively.
-
Possible Cause 1: The dose is too low. While caution is necessary, an overly conservative dose may not reach therapeutic levels.
-
Solution 1: If the initial low dose is well-tolerated (no significant drop in GFR or rise in potassium), gradually titrate the dose upwards. Monitor blood pressure and proteinuria at each step to find the optimal therapeutic dose for your specific model.[9][10]
-
Possible Cause 2: The animal model has a form of hypertension that is not primarily driven by the renin-angiotensin system (e.g., salt-sensitive models).
-
Solution 2: Re-evaluate the suitability of the chosen animal model. Consider adding a diuretic to the treatment regimen, as this can potentiate the effects of ACE inhibitors.[9]
Problem 3: High variability in blood pressure and renal function data within the same treatment group.
-
Possible Cause: Inconsistent induction of renal impairment, leading to varying degrees of kidney dysfunction among animals.
-
Solution:
-
Refine the surgical or chemical induction protocol to ensure more uniform injury.
-
Stratify the animals into treatment groups based on baseline serum creatinine or GFR measurements after the induction of renal impairment but before starting Alacepril treatment. This ensures that each group has a similar distribution of renal function.
-
Ensure consistent timing of drug administration and measurements across all subjects.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Alacepril and Captopril
| Parameter | Alacepril (Prodrug) | Captopril (Active Metabolite) | Key Considerations |
| Bioavailability | Readily absorbed and converted[6] | ~75%[6] | Alacepril's bioavailability is tied to its conversion efficiency to captopril. |
| Time to Peak (Tmax) | Dependent on conversion rate[6] | ~1 hour[14] | The prodrug nature results in a delayed onset for the active drug.[6] |
| Half-life (t1/2) | Metabolized to Captopril[6] | ~2 hours (in normal function)[6] | The effective half-life is determined by captopril, which is prolonged in renal impairment.[7] |
| Primary Elimination | Hepatic metabolism[2] | Renal excretion[7][8] | Impaired renal function significantly reduces captopril clearance.[8] |
Table 2: General Guidance for Alacepril Dosage Adjustment in Renal Impairment Models
| Severity of Renal Impairment (based on GFR/Creatinine) | Recommended Starting Dose Adjustment | Titration Schedule | Monitoring Frequency |
| Mild (e.g., >50% of normal GFR) | 50-75% of standard dose | Increase dose every 4-7 days | Baseline, then weekly |
| Moderate (e.g., 30-50% of normal GFR) | 25-50% of standard dose[8] | Increase dose every 7-14 days | Baseline, 4 and 10 days post-initiation, then weekly[9] |
| Severe (e.g., <30% of normal GFR) | Start with ≤25% of standard dose[13] | Very slow titration based on tolerance | Baseline, then every 2-4 days initially |
Note: These are general guidelines. The optimal dose must be determined empirically for each specific experimental model and protocol.
Experimental Protocols
Protocol 1: Induction of Chronic Renal Impairment via 5/6 Nephrectomy (Surgical Model)
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine injection).
-
First Surgery (Left Kidney):
-
Place the rat on a heating pad to maintain body temperature.
-
Make a flank incision to expose the left kidney.
-
Perform either infarction by ligating two of the three branches of the left renal artery or pole ablation by surgically removing the upper and lower thirds of the kidney.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Second Surgery (Right Kidney):
-
After one week, anesthetize the animal again.
-
Make a flank incision on the right side to expose the right kidney.
-
Perform a complete right nephrectomy by ligating the renal artery, vein, and ureter, and then removing the entire kidney.
-
Suture the incision.
-
-
Post-Operative Monitoring: Monitor the animals for 2-4 weeks to allow for the development of stable chronic kidney disease, characterized by elevated serum creatinine, BUN, and hypertension.[15] Confirm the disease state before initiating Alacepril treatment.
Protocol 2: Induction of Renal Impairment using Cisplatin (Nephrotoxic Model)
-
Animal Selection: Use mice (e.g., C57BL/6) or rats.
-
Drug Preparation: Dissolve cisplatin in sterile saline (0.9% NaCl) to the desired concentration.
-
Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin. A common dose for inducing acute kidney injury (AKI) in mice is 20-30 mg/kg.[11]
-
Monitoring:
-
AKI typically develops and peaks within 48-72 hours post-injection.[11]
-
Monitor renal function (SCr and BUN) and body weight daily.
-
Ensure animals have free access to food and water, as cisplatin can cause significant side effects.
-
-
Treatment Initiation: Begin Alacepril administration once a significant increase in SCr and BUN is confirmed, indicating successful induction of renal injury. Start with a significantly reduced dose due to the acute nature of the injury.
Visualizations
Caption: Mechanism of Alacepril via the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Workflow for Alacepril dosage adjustment in renal impairment models.
Caption: Troubleshooting logic for experiments with Alacepril in renal models.
References
- 1. Alacepril - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 3. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Alacepril used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacokinetics of angiotensin converting enzyme inhibitors in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of angiotensin converting enzyme (ACE) inhibitors in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edren.org [edren.org]
- 10. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 11. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACE Inhibitors in Renal Disease - WSAVA2007 - VIN [vin.com]
- 13. droracle.ai [droracle.ai]
- 14. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Renal Disease - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Mitigating Off-Target Effects of Alacepril in Experimental Settings
For researchers, scientists, and drug development professionals utilizing Alacepril, understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Alacepril and how does it work?
Alacepril is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is rapidly metabolized in the body to its active form, Captopril.[1][2][3][4][5] Captopril inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), by blocking the conversion of angiotensin I to angiotensin II.[1][4][5] This leads to vasodilation and a reduction in blood pressure.[1][5]
Q2: What are the primary on-target effects of Alacepril in experiments?
The primary on-target effect of Alacepril is the inhibition of ACE. In experimental settings, this manifests as:
-
Reduced production of angiotensin II.
-
Increased levels of bradykinin, as ACE is also responsible for its degradation.[6]
-
Downstream effects of RAAS inhibition.
Q3: What are the known or potential off-target effects of Alacepril's active metabolite, Captopril?
While highly selective for ACE, the active metabolite Captopril may exhibit off-target effects, particularly at higher concentrations. These can include:
-
Inhibition of Matrix Metalloproteinases (MMPs): Captopril has been shown to inhibit MMPs, which are involved in extracellular matrix remodeling.[7][8][9] However, this inhibition is significantly less potent than its ACE inhibition.[1]
-
Modulation of Bradykinin Signaling: Beyond increasing its levels, ACE inhibitors may directly interact with bradykinin receptors or their signaling pathways.[10][11]
-
Interaction with Mitochondrial ATP Synthase: In vitro studies have suggested a direct interaction with and inhibition of mitochondrial ATP synthase.[12]
Q4: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is critical for data interpretation. Key strategies include:
-
Dose-response curves: On-target effects should occur at concentrations consistent with the known IC50 of Captopril for ACE, while off-target effects may only appear at much higher concentrations.
-
Use of specific inhibitors and antagonists: To confirm the involvement of a specific off-target, use its specific inhibitor or antagonist as a control. For example, to investigate the role of bradykinin receptors, use a bradykinin receptor antagonist.
-
Structurally related but inactive compounds: Use a structurally similar analog of Captopril that does not inhibit ACE as a negative control.
-
Rescue experiments: If an off-target effect is suspected, try to "rescue" the phenotype by adding back the product of the inhibited off-target enzyme or pathway.
Troubleshooting Guide
| Observed Experimental Issue | Potential Off-Target Cause | Recommended Mitigation Strategies |
| Unexpected changes in cell migration, invasion, or tissue remodeling. | Inhibition of Matrix Metalloproteinases (MMPs) by Captopril. | 1. Confirm MMP inhibition: Perform a direct MMP activity assay (e.g., gelatin zymography or a fluorometric kit-based assay) with and without Captopril at the concentrations used in your experiment. 2. Use a specific MMP inhibitor: Include a known, specific MMP inhibitor as a positive control to compare the phenotype. 3. Titrate Alacepril/Captopril concentration: Use the lowest effective concentration for ACE inhibition to minimize potential effects on MMPs. |
| Cellular effects inconsistent with RAAS blockade alone (e.g., unexpected changes in intracellular calcium or nitric oxide production). | Modulation of bradykinin signaling pathways independent of bradykinin accumulation. | 1. Use bradykinin receptor antagonists: To determine if the observed effect is mediated through bradykinin receptors, co-incubate with specific B1 (e.g., Lys-(Des-Arg9)-Bradykinin) and B2 (e.g., Hoe 140) receptor antagonists. 2. Measure bradykinin levels: Quantify bradykinin concentrations in your experimental system to correlate with the observed effects. 3. Use an Angiotensin II receptor blocker (ARB): Compare the effects of Alacepril with an ARB, which blocks the RAAS downstream of ACE without affecting bradykinin levels. |
| Alterations in cellular metabolism, ATP levels, or mitochondrial function. | Direct inhibition of mitochondrial F1F0-ATP synthase by Captopril. | 1. Assess mitochondrial function directly: Measure mitochondrial respiration (e.g., using a Seahorse analyzer) and ATP production in the presence of Captopril. 2. Use a specific mitochondrial inhibitor: Compare the effects of Captopril to a known inhibitor of mitochondrial ATP synthase (e.g., oligomycin). 3. Perform in vitro vs. in vivo comparison: The direct effect on mitochondria has been observed in vitro; its in vivo relevance may be limited.[12] Consider this when interpreting results from different experimental models. |
| Variability in experimental results or weaker than expected effects. | Incomplete conversion of Alacepril to Captopril in in vitro systems. | 1. Pre-incubate with liver microsomes: For cell-based assays, consider pre-incubating Alacepril with liver microsomes to facilitate its conversion to Captopril. 2. Use Captopril directly: In in vitro experiments, using Captopril directly will provide more consistent results and avoid issues with prodrug conversion.[1] 3. Confirm ACE inhibition: Directly measure ACE activity in your experimental system to ensure the drug is active. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency of Captopril, the active metabolite of Alacepril, against its primary target (ACE) and potential off-targets.
Table 1: Captopril Inhibitory Potency against Angiotensin-Converting Enzyme (ACE)
| Parameter | Value | Reference |
| IC50 | 0.025 µM | [13] |
Table 2: Captopril Inhibitory Potency against Matrix Metalloproteinases (MMPs)
| Target | Parameter | Value | Experimental System | Reference |
| MMP-2 | IC50 | ≥ 0.5 mM | Recombinant human MMP-2 | [1] |
| MMP-2 | IC50 | 48 µM | Peritoneal effluents from patients | [7] |
| MMP-9 | Binding Energy | -7.2 ± 0.01 kcal/mol | Molecular Docking | [8] |
Note: A lower IC50 value indicates higher potency.
Key Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric methods for measuring ACE activity.
Materials:
-
ACE (from rabbit lung or recombinant human)
-
ACE substrate (e.g., Hippuryl-His-Leu)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl)
-
Captopril (as a positive control)
-
Alacepril (and a method for its in vitro activation if desired)
-
Detection reagent (specific to the chosen assay kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of Captopril in assay buffer.
-
Prepare serial dilutions of your test compound (Alacepril, if pre-activated, or Captopril) in assay buffer.
-
In a 96-well plate, add the assay buffer, ACE substrate, and your test compound or Captopril control.
-
Initiate the reaction by adding the ACE enzyme solution to each well.
-
Incubate the plate at 37°C for the time specified in your assay kit's instructions (typically 30-60 minutes).
-
Stop the reaction by adding the stop solution provided in the kit.
-
Add the detection reagent and measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of ACE inhibition for each concentration of your test compound and determine the IC50 value.
Protocol 2: MMP-2 Activity Assay (Gelatin Zymography)
This protocol allows for the detection of MMP-2 activity in biological samples.
Materials:
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Sample buffer (non-reducing)
-
Tris-glycine SDS running buffer
-
MMP development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
-
Captopril
Procedure:
-
Prepare your biological samples (e.g., cell culture supernatant, tissue homogenates) and determine the protein concentration.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel in a 2.5% Triton X-100 solution to remove SDS and renature the MMPs.
-
Incubate the gel in the MMP development buffer at 37°C for 16-24 hours. To test for inhibition, include varying concentrations of Captopril in the development buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry.
Visualizations
Caption: On- and off-target pathways of Alacepril.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships in experimental design.
References
- 1. Captopril and lisinopril only inhibit matrix metalloproteinase-2 (MMP-2) activity at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 4. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Angiotensin-converting enzyme (ACE) inhibitors have different selectivity for bradykinin binding sites of human somatic ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Insights into Captopril’s Inhibitory Potential Against MMP9 and LCN2 in Bladder Cancer: Implications for Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Captopril inhibits Matrix Metalloproteinase-2 and extends survival as a temozolomide adjuvant in an intracranial gliosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of bradykinin B1 receptor by ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of antihypertensive agents - captopril and nifedipine - on the functional properties of rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling Alacepril powder
This technical support center provides guidance on the best practices for storing and handling Alacepril powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Alacepril powder?
For optimal stability, Alacepril powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.
Q2: How should Alacepril powder be shipped?
Alacepril powder can be shipped at ambient temperatures or with blue ice to prevent exposure to extreme heat.
Q3: Is Alacepril powder sensitive to light?
Q4: My Alacepril powder has changed color. Is it still usable?
Alacepril is typically a white to off-white crystalline powder. A significant color change may indicate degradation or contamination. It is recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the powder before use.
Q5: I noticed some insoluble particles in my Alacepril solution. What should I do?
If you observe insoluble impurities, it is recommended to filter the solution to remove them, as they generally do not affect the activity of the soluble portion. However, the presence of a significant amount of insoluble material may suggest degradation or poor quality, and a purity analysis is advised.
Q6: Is Alacepril powder hygroscopic?
There are indications that Alacepril may be sensitive to moisture. It is advisable to handle the powder in a controlled environment with low humidity and to securely seal containers after use to prevent moisture absorption, which could lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder appears clumpy or sticky | Moisture absorption due to improper storage or handling. | Transfer the powder to a desiccator to remove excess moisture. Handle in a glove box or a low-humidity environment in the future. |
| Inconsistent experimental results | Degradation of Alacepril powder. | Verify the storage conditions and age of the powder. Perform a purity analysis using the provided HPLC protocol to confirm the integrity of the compound. |
| Difficulty dissolving the powder | Use of improper solvent or degraded material. | Alacepril is soluble in DMSO. Ensure you are using an appropriate solvent and that the powder has not degraded. Sonication may aid in dissolution. |
Storage and Stability Data
The following table summarizes the recommended storage conditions and expected stability of Alacepril powder.
| Condition | Temperature | Humidity | Light | Expected Stability |
| Long-term Storage | -20°C | Controlled | Protected from light | Up to 3 years |
| Short-term Storage | Room Temperature (15-25°C) | Controlled | Protected from light | Stable for shorter periods, but long-term storage at room temperature is not recommended. |
| In Solution (DMSO) | -80°C | N/A | Protected from light | Up to 1 year |
Note: The stability of Alacepril can be affected by the presence of moisture and oxidizing agents due to its sulfhydryl group.
Experimental Protocols
Protocol: Purity Assessment of Alacepril Powder by HPLC
This protocol provides a general method for assessing the purity of Alacepril powder using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Alacepril powder sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Mobile Phase:
-
Prepare a solution of 0.1% phosphoric acid in water.
-
The mobile phase will be a gradient of acetonitrile and 0.1% phosphoric acid in water. A typical starting condition is 80% aqueous phase and 20% organic phase.
3. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of Alacepril reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
4. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the Alacepril powder sample and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid in water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 215 nm
-
Column Temperature: 30°C
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Alacepril peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard. The presence of significant additional peaks may indicate impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with Alacepril powder.
Caption: Alacepril's mechanism of action via the Renin-Angiotensin System.
Validation & Comparative
Alacepril and Captopril: A Comparative Efficacy Analysis for Drug Development Professionals
An in-depth examination of the pharmacological profiles, clinical efficacy, and experimental data of two closely related angiotensin-converting enzyme (ACE) inhibitors.
This guide provides a comprehensive comparison of alacepril and captopril, two significant molecules in the landscape of hypertension management. While both drugs ultimately exert their therapeutic effects through the inhibition of the angiotensin-converting enzyme (ACE), their distinct pharmacokinetic profiles, stemming from alacepril's nature as a prodrug, lead to differences in their clinical application and performance. This analysis is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these two ACE inhibitors, supported by experimental data and methodologies.
Executive Summary
Alacepril is a prodrug that is rapidly metabolized in the body to its active form, captopril.[1][2][3][4][5] This fundamental difference in their initial state governs their pharmacokinetic and, to some extent, their pharmacodynamic properties. Captopril, the first orally active ACE inhibitor, provides a direct and rapid onset of action, while alacepril offers a potentially more sustained effect due to its conversion process. Clinical studies suggest that while both are effective in lowering blood pressure, alacepril may exhibit greater potency in certain patient populations.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for alacepril and captopril, compiled from available pharmacological data and clinical studies.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Alacepril | Captopril | Key Considerations |
| Bioavailability | Readily absorbed and converted to Captopril[2] | ~62-75%[7] | Alacepril's bioavailability is intrinsically linked to the efficiency of its conversion to captopril. |
| Time to Peak Plasma Concentration (Tmax) | Variable, dependent on conversion to captopril[2] | ~1 hour[2] | The prodrug nature of alacepril results in a delayed onset of the active metabolite compared to direct administration of captopril. |
| Half-life (t1/2) | The effective half-life is determined by the half-life of captopril.[2] | ~2 hours[2] | Captopril's relatively short half-life necessitates more frequent dosing.[5] |
| Metabolism | Metabolized to captopril and desacetylalacepril[4] | Partially metabolized[8] | Alacepril undergoes in vivo deacetylation to form captopril.[4] |
| Excretion | Primarily renal (as captopril and metabolites) | Primarily renal[8] | Dosage adjustments may be necessary for both drugs in patients with renal impairment. |
Table 2: Comparative Efficacy in Hypertension
| Study Parameter | Alacepril | Captopril | Notes |
| Blood Pressure Reduction (Essential Hypertension) | Potentially more potent than captopril in patients with essential hypertension.[6] | Effective in reducing blood pressure.[1][8][9] | A comparative study with a small sample size indicated alacepril was the most potent antihypertensive agent among the three tested (including captopril and rentiapril) in patients with essential hypertension.[6] |
| ACE Inhibition | Inactive until metabolized to captopril[2] | Potent inhibitor of ACE[8] | Direct in vitro comparisons of IC50 are not relevant for the prodrug form of alacepril.[2] |
| Dosing Frequency | Typically once or twice daily | Typically two or three times daily[5] | The prodrug design of alacepril allows for a less frequent dosing schedule compared to the short-acting captopril. |
Table 3: Adverse Effect Profile
| Adverse Effect | Alacepril | Captopril |
| Cough | Class effect of ACE inhibitors | Higher incidence compared to placebo[10][11] |
| Taste Alterations | Less commonly reported | A unique adverse effect associated with captopril[5] |
| Angioedema | Class effect of ACE inhibitors | A significant, though rare, side effect |
| Renal Impairment | Possible, especially in susceptible patients | Captopril was associated with a lower incidence of renal function deterioration compared with enalapril in one meta-analysis.[10] |
Experimental Protocols
To provide a clear understanding of the data presented, this section outlines the methodologies for key experiments cited in the comparison of ACE inhibitors.
In Vivo Antihypertensive Efficacy Assessment
This experimental design is crucial for determining the blood pressure-lowering effects of pharmaceutical compounds in a living organism.
Objective: To compare the in vivo antihypertensive efficacy of alacepril and captopril.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as they genetically develop hypertension, providing a relevant model for studying antihypertensive drugs.[2]
-
Drug Administration: Alacepril and captopril are administered orally (p.o.) at various doses to different groups of SHRs. A control group receives only the vehicle (the solvent used to dissolve the drugs).[2]
-
Blood Pressure Measurement: Systolic blood pressure is measured at multiple time points following administration using a non-invasive tail-cuff method. This allows for the determination of the onset, magnitude, and duration of the antihypertensive effect.[2]
-
Data Analysis: The change in blood pressure from the baseline measurement is calculated for each treatment group. Dose-response curves are then generated to compare the potency and duration of action of the two drugs.[2]
In Vitro ACE Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound on the angiotensin-converting enzyme.
Objective: To determine the in vitro ACE inhibitory activity of captopril.
Methodology:
-
Enzyme and Substrate: Purified ACE and a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), are used.
-
Inhibitor Preparation: Captopril is dissolved in an appropriate assay buffer to create a range of concentrations. As alacepril is a prodrug, it would not show significant activity in this assay without prior in vitro metabolic activation to captopril.[2]
-
Assay Procedure:
-
The inhibitor (captopril solution) or buffer (for the control) is pre-incubated with the ACE enzyme for a specified time (e.g., 15 minutes at 37°C).[2]
-
The enzymatic reaction is initiated by the addition of the HHL substrate.[2]
-
The mixture is incubated for a defined period (e.g., 30 minutes at 37°C).[2]
-
The reaction is terminated by adding an acid, such as 1M HCl.[2]
-
-
Quantification: The product of the enzymatic reaction (e.g., hippuric acid) is quantified using a spectrophotometer or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated. A lower IC50 value indicates a more potent inhibitor.
Measurement of Plasma Renin Activity (PRA) and Angiotensin II Levels
These measurements provide insights into the pharmacological effects of ACE inhibitors on the Renin-Angiotensin-Aldosterone System (RAAS).
Objective: To assess the in vivo effect of alacepril and captopril on the RAAS.
Methodology:
-
Sample Collection: Blood samples are collected from subjects (human or animal) at baseline and at various time points after drug administration. The patient's posture (supine or upright) and dietary sodium intake should be controlled and noted, as these factors can influence renin levels.[12]
-
Plasma Renin Activity (PRA) Measurement:
-
Angiotensin II Measurement:
-
Plasma angiotensin II levels are measured directly from the collected blood samples.
-
This is typically done using sensitive immunoassays or LC/MS-MS.[13]
-
-
Data Analysis: Changes in PRA and angiotensin II levels from baseline are analyzed to determine the extent and duration of RAAS inhibition by the administered drug. ACE inhibitors are expected to decrease angiotensin II levels and, due to the feedback mechanism, increase PRA.[13]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide, created using the DOT language for Graphviz.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Alacepril/Captopril.
Caption: A typical experimental workflow for comparing the in vivo efficacy of Alacepril and Captopril.
Conclusion
The comparative analysis of alacepril and captopril reveals the nuanced relationship between a prodrug and its active metabolite. While both ultimately achieve their antihypertensive effects through the inhibition of ACE, the pharmacokinetic differences are significant for drug development and clinical application. Captopril's rapid onset and shorter half-life may be advantageous in certain acute settings, whereas alacepril's profile as a prodrug allows for a longer duration of action and potentially improved patient compliance due to less frequent dosing.
The available data suggests that alacepril may offer enhanced potency in essential hypertension, although further large-scale, head-to-head clinical trials are needed to fully elucidate the comparative efficacy and safety profiles of these two ACE inhibitors. For researchers and drug development professionals, the study of alacepril and captopril provides a valuable case study in the strategic design of prodrugs to optimize the therapeutic index of established active pharmaceutical ingredients.
References
- 1. A parallel study of enalapril and captopril and 1 year of experience with enalapril treatment in moderate-to-severe essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uclahealth.org [uclahealth.org]
- 4. Angiotensin-converting enzyme inhibitors: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enalapril versus captopril: a double-blind multicentre comparison in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of captopril and enalapril in patients with severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labcorp.com [labcorp.com]
- 13. Plasma renin and angiotensin II measurement in hypertensive and normal subjects: correlation of basal and stimulated states - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihypertensive Efficacy of Alacepril and Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive effects of two prominent angiotensin-converting enzyme (ACE) inhibitors, Alacepril and Enalapril. Both medications are prodrugs that, after oral administration, are metabolized into their active forms to exert their therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS). This guide synthesizes available experimental data to offer a comparative overview of their efficacy, side effect profiles, and underlying mechanisms of action.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both Alacepril and Enalapril are potent inhibitors of the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS. ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, both drugs lead to vasodilation and a subsequent reduction in blood pressure.[1][2]
Alacepril is metabolized in the body to its active form, captopril.[3] Enalapril, on the other hand, is hydrolyzed to enalaprilat, its active metabolite.[4] The inhibition of ACE also leads to a decrease in aldosterone secretion, which contributes to a reduction in sodium and water retention, further aiding in blood pressure control.
Comparative Antihypertensive Efficacy
Direct head-to-head clinical trials comparing Alacepril and Enalapril are limited. However, data from individual studies and comparisons with other ACE inhibitors provide insights into their relative antihypertensive efficacy.
Table 1: Quantitative Comparison of Antihypertensive Effects
| Feature | Alacepril | Enalapril |
| Typical Dosage for Hypertension | 25-50 mg/day[5] | 10-40 mg/day[1] |
| Onset of Action | - | - |
| Peak Effect | - | - |
| Duration of Action | Long-lasting[6] | Up to 24 hours[4] |
| Blood Pressure Reduction (Example from a study) | In elderly hypertensive patients (25-50 mg/day for 8 weeks), daytime blood pressure was significantly decreased from 154 ± 10/91 ± 5 mmHg to 145 ± 8/85 ± 5 mmHg.[5] | In mild to moderate essential hypertension (20 mg/day), a significant reduction in systolic blood pressure (161.4 ± 13 to 145.1 ± 15 mmHg) and diastolic blood pressure (103.3 ± 6 to 92.9 ± 8 mmHg) was observed.[7] |
| Potency (vs. Captopril in animal models) | The overall antihypertensive activity of alacepril was 3 times more potent than that of captopril on a weight basis in renal hypertensive rats.[6] In spontaneously hypertensive rats, the maximum hypotensive effect was about 3 times more potent than that of captopril.[8] | - |
Side Effect Profile
As with all ACE inhibitors, both Alacepril and Enalapril share a similar side effect profile. The most common adverse effect is a persistent dry cough.[9][10] Other potential side effects include dizziness, headache, fatigue, and hyperkalemia.[9][11] Angioedema is a rare but serious side effect associated with ACE inhibitors.[2][12]
Table 2: Comparison of Common Side Effects
| Side Effect | Alacepril | Enalapril |
| Dry Cough | Reported, with a low incidence in one study.[6] | One of the most common side effects.[1][9] In one study, the incidence of dry cough was reported in 30% of patients.[13] |
| Dizziness | A frequent side effect.[9] | Commonly reported.[2][12] |
| Headache | Can be encountered by some patients.[9] | Commonly reported.[2][12] |
| Hyperkalemia | A potential side effect requiring monitoring.[9] | A known risk, especially with concomitant use of potassium-sparing diuretics or potassium supplements.[1] |
| Angioedema | A rare but serious side effect.[9] | A rare but serious adverse reaction.[2][12] |
Experimental Protocols
A typical clinical trial to compare the antihypertensive effects of Alacepril and Enalapril would likely involve the following:
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg). Patients with secondary hypertension or other significant comorbidities that could interfere with the study results would be excluded.
-
Washout Period: A 2- to 4-week single-blind placebo run-in period to establish a stable baseline blood pressure and ensure patient compliance.
-
Randomization: Eligible patients would be randomly assigned to receive either Alacepril or Enalapril.
-
Dosing Regimen:
-
Alacepril Group: Starting dose of 25 mg once daily. The dose could be titrated up to 50 mg once daily if the target blood pressure is not achieved after a specified period (e.g., 4 weeks).
-
Enalapril Group: Starting dose of 10 mg once daily. The dose could be titrated up to 20 mg or 40 mg once daily based on the blood pressure response.
-
-
Efficacy Assessment: The primary efficacy endpoint would be the change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period (e.g., 8 or 12 weeks). Blood pressure would be measured at trough (i.e., 24 hours post-dose). Ambulatory blood pressure monitoring (ABPM) could be used for a more comprehensive assessment of blood pressure control over a 24-hour period.
-
Safety Assessment: Safety and tolerability would be assessed through the recording of all adverse events, physical examinations, and laboratory tests (including serum electrolytes, creatinine, and liver function tests) at regular intervals throughout the study.
-
Statistical Analysis: Appropriate statistical methods would be used to compare the changes in blood pressure between the two treatment groups.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Caption: A generalized workflow for a comparative clinical trial of antihypertensive drugs.
References
- 1. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Side Effects of Vasotec (enalapril): Interactions & Warnings [medicinenet.com]
- 3. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of alacepril on 24-hour blood pressure in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effect of enalapril as first-step treatment of mild and moderate uncomplicated essential hypertension. Evaluation by two methods of blood pressure measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Alacepril? [synapse.patsnap.com]
- 10. ACE inhibitors: List, side effects, and more [medicalnewstoday.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. drugs.com [drugs.com]
- 13. An open comparative clinical trial to assess the efficacy and safety of losartan versus enalapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alacepril and Lisinopril on Renal Hemodynamics
This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitors, alacepril and lisinopril, focusing on their respective impacts on renal hemodynamics. The information presented is intended for researchers, scientists, and professionals in drug development, synthesizing data from various experimental studies to offer an objective overview.
Introduction to Alacepril and Lisinopril
Alacepril and lisinopril are both potent ACE inhibitors used in the management of hypertension.[1][2] By inhibiting the conversion of angiotensin I to angiotensin II, they induce vasodilation, which in turn lowers systemic blood pressure.[2][3] Angiotensin II also causes vasoconstriction of the efferent arterioles in the glomeruli of the kidneys.[3] Consequently, ACE inhibitors can modulate intra-renal hemodynamics, which is a critical consideration in the treatment of hypertension, especially in patients with renal comorbidities.[4] While both drugs share a common mechanism of action, their specific effects on renal blood flow, glomerular filtration rate, and vascular resistance can differ.
Mechanism of Action: ACE Inhibition
Alacepril and lisinopril exert their effects by inhibiting the renin-angiotensin-aldosterone system (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. Inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. This results in vasodilation of peripheral blood vessels and, importantly, the efferent arterioles of the glomeruli, which can alter renal hemodynamics.
Comparative Renal Hemodynamic Effects
Direct comparative studies between alacepril and lisinopril on renal hemodynamics are limited. The following table summarizes findings from separate studies on each drug. It is important to note that these results were not obtained from head-to-head comparisons and experimental conditions may vary.
| Parameter | Alacepril | Lisinopril |
| Glomerular Filtration Rate (GFR) | Increased (from 63.4 to 69.1 ml/min/1.73 m²) in hypertensive subjects.[5] | Unchanged in short-term studies, but long-term therapy may lead to a slight decrease.[6][7][8] |
| Renal Plasma Flow (RPF) | No significant change in hypertensive subjects.[5] | Increased in both acute and chronic treatment settings.[7][9] |
| Filtration Fraction (FF) | Data not available. | Decreased with long-term therapy.[6] |
| Renal Vascular Resistance (RVR) | Data not available, but relaxation of renal vasoconstriction is suggested.[5] | Decreased with long-term therapy.[6] |
| Afferent Arteriolar Structure | Data not available. | Long-term treatment in spontaneously hypertensive rats (SHR) leads to larger lumen diameters, suggesting reverse remodeling.[10] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding how the effects of these ACE inhibitors on renal hemodynamics are assessed.
Protocol for Assessing Alacepril's Effects in Hypertensive Patients[5]
-
Subjects: 10 hypertensive patients (mean age 55.7 years).
-
Study Design: Pre- and post-treatment evaluation.
-
Drug Administration: Alacepril administered at a dose of 50 mg/day for 12 weeks.
-
Renal Hemodynamic Measurement:
-
Glomerular Filtration Rate (GFR): Measured using [99mTc]DTPA clearance.
-
Renal Plasma Flow (RPF): Measured using [131I]hippuran clearance.
-
-
Outcome: After 12 weeks, GFR was significantly increased, while RPF remained unchanged.
Protocol for Assessing Lisinopril's Effects in Hypertensive Patients (Long-term)[6]
-
Subjects: 19 essential hypertensive patients.
-
Study Design: Long-term, 52-week monotherapy study.
-
Drug Administration: Lisinopril administered at a dose of 20 to 80 mg once daily.
-
Renal Hemodynamic Measurement:
-
GFR: Measured by inulin clearance.
-
Effective Renal Plasma Flow (ERPF): Measured by para-aminohippurate clearance.
-
Filtration Fraction (FF) and Renal Vascular Resistance (RVR): Calculated from GFR and ERPF.
-
-
Outcome: No short-term effects on renal function were observed. However, after long-term therapy, both FF and RVR were decreased.
Protocol for Assessing Lisinopril's Effects in Spontaneously Hypertensive Rats (SHR)[10]
-
Subjects: Spontaneously hypertensive rats (SHR) and Wistar-Kyoto rats (WKY) as controls.
-
Study Design: Long-term administration starting at 4 weeks of age.
-
Drug Administration: Lisinopril was administered for a total of 11 weeks.
-
Methodology:
-
Vascular Casting: Resin was perfused into the right kidney to create a cast of the renal vasculature for morphometric analysis of arteriolar lumen diameters.
-
Morphometric Study: The contralateral kidney was used to evaluate structural changes in the vascular wall.
-
-
Outcome: Lisinopril treatment resulted in significantly larger afferent arteriolar lumen diameters in SHR, suggesting normalization of the arteriolar structure through reverse remodeling.
Summary and Conclusion
While both alacepril and lisinopril are effective ACE inhibitors, the available data suggests potential differences in their renal hemodynamic profiles. Short-term alacepril administration has been shown to increase GFR without a significant change in RPF in hypertensive patients.[5] In contrast, lisinopril tends to increase RPF while having a more variable effect on GFR in the short term, and leads to decreased filtration fraction and renal vascular resistance with long-term use.[6][7] Furthermore, preclinical data suggests lisinopril may induce favorable structural remodeling of the renal arterioles.[10]
References
- 1. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of ARBs and ACE Inhibitors on Kidney Function: A Call for Close Monitoring — post acute renal solutions [pars-health.com]
- 3. ccjm.org [ccjm.org]
- 4. ACE inhibitors and the kidney. A risk-benefit assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal effects of alacepril in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lisinopril monotherapy on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of lisinopril on renal and systemic hemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between the effects of amlodipine and lisinopril on proteinuria in nondiabetic renal failure: a double-blind, randomized prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved renal function during chronic lisinopril treatment in moderate to severe primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Comparative Analysis of Alacepril and Benazepril in Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of two angiotensin-converting enzyme (ACE) inhibitors, alacepril and benazepril, in preclinical models of chronic kidney disease (CKD). The information presented is based on available experimental data to support researchers and professionals in the field of drug development.
Introduction
Chronic kidney disease is a progressive condition characterized by a gradual loss of kidney function over time. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of CKD, making ACE inhibitors a cornerstone of therapy. Both alacepril and benazepril belong to this class of drugs, exerting their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and profibrotic agent.[1][2] Alacepril is a prodrug that is metabolized in the liver to its active forms, captopril and desacetyl-alacepril.[1] Similarly, benazepril is a prodrug converted to its active metabolite, benazeprilat.[2][3] This guide delves into a comparative analysis of their performance in experimental CKD models.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Both alacepril and benazepril share a common mechanism of action by inhibiting the angiotensin-converting enzyme. This inhibition disrupts the RAAS cascade, leading to reduced levels of angiotensin II and aldosterone.[1][2] The downstream effects include vasodilation, reduced blood pressure, and decreased sodium and water retention, all of which contribute to their therapeutic benefits in managing hypertension and protecting renal function.[1][2]
Comparative Efficacy in CKD Models
Direct comparative studies between alacepril and benazepril in CKD models are limited. However, individual studies provide insights into their respective efficacies.
Benazepril in CKD Models
Benazepril has been extensively studied in various animal models of CKD, demonstrating significant renoprotective effects.
Data from a 5/6 Nephrectomy Rat Model:
In a study utilizing a 5/6 nephrectomy model in rats, a common model for inducing chronic renal failure, benazepril was compared to valsartan. The results indicated that benazepril significantly reduced systolic blood pressure and ameliorated the progression of glomerulosclerosis.
| Parameter | Model Group | Benazepril Group | P-value vs. Model |
| Systolic Blood Pressure (mmHg) | 185 ± 15 | 150 ± 12 | <0.01 |
| Glomerulosclerosis Index (GSI) | 2.8 ± 0.5 | 1.5 ± 0.3 | <0.01 |
| Data presented as mean ± SD. Data sourced from a study comparing valsartan and benazepril.[3] |
Data from a Streptozotocin-Induced Diabetic Nephropathy Rat Model:
In a diabetic nephropathy model induced by streptozotocin (STZ) in rats, benazepril treatment for 6 weeks demonstrated a significant reduction in blood pressure and 24-hour urinary protein excretion.
| Parameter | Diabetic Nephropathy (DN) Group | Benazepril (ACEI) Group | P-value vs. DN |
| Blood Pressure (mmHg) | 135.4 ± 10.2 | 115.6 ± 9.8 | <0.05 |
| 24h Urinary Protein (mg) | 125.7 ± 25.3 | 85.4 ± 18.7 | <0.05 |
| Data presented as mean ± SD.[4] |
Alacepril in CKD Models
Data on alacepril's efficacy in animal models of CKD is less extensive. One study in renal hypertensive rats showed a dose-dependent and long-lasting antihypertensive effect.[5] In this model, the overall antihypertensive activity of alacepril was found to be more potent than captopril on a weight basis.[5] Another study in hypertensive type II diabetics showed that alacepril significantly reduced urinary albumin excretion.[6]
| Parameter | Before Alacepril | After 6 Months Alacepril | P-value |
| Microalbuminuria (mg/gCr) | 17.33 ± 7.82 | 10.43 ± 4.14 | <0.05 |
| Data from a study in patients with latent diabetic nephropathy.[7] |
Effects on Signaling Pathways
Benazepril has been shown to modulate key signaling pathways involved in the progression of renal fibrosis. Specifically, it has been demonstrated to decrease the expression of Transforming Growth Factor-β1 (TGF-β1), a pivotal cytokine in the development of glomerulosclerosis and tubulointerstitial fibrosis.[3][4]
References
- 1. The renin‐angiotensin‐aldosterone system and its suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benazepril hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of valsartan and benazepril on glomerulosclerosis in rats with 5/6 nephrectomy [manu41.magtech.com.cn]
- 4. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Treatment of latent diabetic nephropathy with ACE inhibitor alacepril] - PubMed [pubmed.ncbi.nlm.nih.gov]
Alacepril in Cardiac Hypertrophy: A Comparative Analysis with Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, in the management of cardiac hypertrophy against other commonly used ACE inhibitors such as Enalapril, Lisinopril, and Ramipril. The information is compiled from preclinical and clinical studies to aid in research and development.
Overview of ACE Inhibitors in Cardiac Hypertrophy
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the treatment of cardiovascular diseases, including hypertension and heart failure. Their therapeutic effect in cardiac hypertrophy stems from their ability to block the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the pathophysiology of cardiac remodeling. By inhibiting ACE, these drugs reduce the production of angiotensin II, a potent vasoconstrictor and a key promoter of myocyte growth, fibrosis, and inflammation. This action helps to reduce afterload, decrease wall stress, and directly inhibit the hypertrophic signaling pathways in the myocardium[1][2][3].
Alacepril, a prodrug of captopril, has demonstrated efficacy in reducing left ventricular hypertrophy (LVH)[4][5]. This guide aims to contextualize its performance by comparing available data with that of other widely studied ACE inhibitors.
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies on the effects of Alacepril and other ACE inhibitors on key markers of cardiac hypertrophy. It is important to note that these data are collated from different studies with varying experimental designs, and direct head-to-head comparisons are limited.
Table 1: Effect of Alacepril on Cardiac Hypertrophy Markers in Human Studies
| Parameter | Before Treatment | After Treatment | Duration | Dosage | Study Population |
| Blood Pressure (mmHg) | 163 ± 14.1 / 98 ± 4.2 | 142 ± 20.3 / 86 ± 11.0 | 12 months | Not Specified | 10 hypertensive patients with LVH[5] |
| Left Ventricular Mass Index (g/m²) | 146 ± 27 | 119 ± 29 | 12 months | Not Specified | 10 hypertensive patients with LVH[5] |
| Blood Pressure (mmHg) | 168.2 ± 22.3 / 99.0 ± 5.5 | 138.4 ± 12.5 / 85.2 ± 9.7 | 18 months | 25-100 mg | 10 patients with LVH[4] |
| Left Ventricular Mass Index (g/m²) | 137.1 ± 14.8 | 99.3 ± 23.0 | 18 months | 25-100 mg | 10 patients with LVH[4] |
Table 2: Comparative Efficacy of ACE Inhibitors on Cardiac Hypertrophy Markers in Animal Models
| ACE Inhibitor | Animal Model | Dosage | Duration | Change in LVW/BW Ratio | Change in Other Markers |
| Enalapril | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | 11 months | 18% decrease in LV weight[6] | 59% decrease in myocardial fibrosis[6] |
| Enalapril | Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day | 5 weeks | Complete regression of cardiac hypertrophy (based on HW/BW and LVW/BW)[7][8] | - |
| Lisinopril | Transgenic Hypertensive Mice | Not Specified | Not Specified | Significant decrease in LV weight | Significant decrease in cardiac polyamine concentrations[9][10] |
| Lisinopril | Aortocaval Fistula Rats (Heart Failure Model) | Not Specified | 21 weeks | Attenuated bi-ventricular hypertrophy[11] | Prevented LV dilatation[11] |
| Ramipril | Aortic Banded Hypertensive Rats | 1 mg/kg/day (antihypertensive dose) | 1 year | Prevention of left ventricular hypertrophy[12] | Prevention of myocardial fibrosis[12] |
| Ramipril | Aortic Banded Hypertensive Rats | 10 µg/kg/day (non-antihypertensive dose) | 1 year | Prevention of left ventricular hypertrophy[12] | Prevention of myocardial fibrosis[12] |
| Ramipril | Renal Hypertensive Rats | High dose (blood pressure lowering) | Not Specified | Prevention and regression of left ventricular hypertrophy[13] | - |
| Ramipril | Renal Hypertensive Rats | Low dose (non-antihypertensive) | Not Specified | Prevention and regression of left ventricular hypertrophy[13] | - |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of experimental protocols from key studies cited in this guide.
Alacepril Human Study Protocol[4][5]
-
Study Population: Patients diagnosed with essential hypertension and left ventricular hypertrophy.
-
Drug Administration: Oral administration of Alacepril. In one study, the dosage ranged from 25-100 mg daily for 18 months[4]. In another, the specific dosage was not mentioned, and the duration was 12 months[5].
-
Assessment of Cardiac Hypertrophy: M-mode echocardiography was used to measure left ventricular dimensions, including interventricular septum thickness, posterior wall thickness, and left ventricular diastolic diameter. The left ventricular mass was calculated, and the left ventricular mass index (LVMI) was derived by normalizing to body surface area.
-
Data Analysis: Paired t-tests were used to compare pre- and post-treatment values.
Enalapril Animal Study Protocol[6][7][8]
-
Animal Model: Spontaneously Hypertensive Rats (SHR) were used as a model for genetic hypertension and associated cardiac hypertrophy.
-
Drug Administration: Enalapril was administered in the drinking water at a dose of 10 mg/kg/day for 11 months[6] or 20 mg/kg/day for 5 weeks[7][8].
-
Assessment of Cardiac Hypertrophy:
-
Data Analysis: Statistical significance was determined using appropriate tests to compare the treated group with an untreated control group.
Lisinopril Animal Study Protocol[9][10][11]
-
Animal Models:
-
Drug Administration: Lisinopril was administered to the animals. Specific dosages were not detailed in the abstracts.
-
Assessment of Cardiac Hypertrophy:
-
Data Analysis: Comparison between treated, untreated, and sham-operated groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).
Signaling Pathway of ACE Inhibitors in Cardiac Hypertrophy
References
- 1. ACE inhibitors and regression of left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Treatment of hypertensive heart disease with ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both a calcium antagonist and ACE inhibitor reverse hypertrophy in hypertension but a calcium antagonist also depresses contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a long-term treatment with alacepril on left ventricular hypertrophy and function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Lisinopril reduces left ventricular hypertrophy and cardiac polyamine concentrations without a reduction in left ventricular wall stress in transgenic Tsukuba hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Prevention and Reversal Treatment with Lisinopril on Left Ventricular Remodelling in a Rat Model of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ramipril prevents left ventricular hypertrophy with myocardial fibrosis without blood pressure reduction: a one year study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental evidence for effects of ramipril on cardiac and vascular hypertrophy beyond blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alacepril's Neuroprotective Potential in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alacepril with Edaravone and Nimodipine, Supported by Preclinical Data.
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective therapies. Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, has been investigated for its potential role in cerebrovascular protection. This guide provides a comparative analysis of the neuroprotective effects of Alacepril in preclinical stroke models, benchmarked against two established agents, Edaravone and Nimodipine.
Due to the limited availability of direct experimental data on Alacepril in ischemic stroke models, this guide utilizes data from the ACE inhibitor Enalapril as a proxy to represent the potential neuroprotective effects of this drug class. This approach is based on the shared mechanism of action of inhibiting the renin-angiotensin system, which is implicated in the pathophysiology of stroke.[1][2]
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of Alacepril (represented by Enalapril), Edaravone, and Nimodipine in rodent models of ischemic stroke.
Table 1: Effect on Infarct Volume
| Agent | Animal Model | Dosage | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Alacepril (as Enalapril) | Rat (MCAO) | 0.03 mg/kg | 1 hour before MCAO | 45% | [1] |
| Edaravone | Rat (MCAO/R) | 6 mg/kg | After MCAO/R | Significant reduction (specific % not stated) | [3] |
| Nimodipine | Rat (MCA) | Not specified | 1, 4, or 6 hours after occlusion | Statistically significant reduction | [4] |
Table 2: Improvement in Neurological Deficit Scores
| Agent | Animal Model | Dosage | Neurological Score Improvement | Reference |
| Alacepril (as Enalapril) | Rat (MCAO) | 0.03 mg/kg | NDS improved from 3.11 to 1.37 | [1] |
| Edaravone | Rat (MCAO/R) | 6 mg/kg | Significant improvement in sensorimotor function | [3] |
| Nimodipine | Rat (MCA) | Not specified | Statistically significant improvement | [4] |
Mechanisms of Neuroprotection
The neuroprotective effects of these agents are attributed to distinct yet sometimes overlapping mechanisms of action.
Alacepril and ACE Inhibitors: The primary mechanism of ACE inhibitors in a cardiovascular context is the blockage of the renin-angiotensin system, leading to vasodilation and blood pressure reduction.[5][6] In the context of stroke, the neuroprotective effects of ACE inhibitors are believed to be independent of their blood pressure-lowering effects.[1][2] These effects are thought to involve the modulation of inflammation, oxidative stress, and endothelial function within the brain.[7][8] By inhibiting angiotensin II production, ACE inhibitors may reduce vasoconstriction and inflammation in the cerebral microvasculature, thereby improving blood flow to the ischemic penumbra.[1]
Edaravone: Edaravone is a potent free radical scavenger.[3] During an ischemic stroke, the production of reactive oxygen species (ROS) increases dramatically, leading to oxidative stress and neuronal damage. Edaravone directly scavenges these free radicals, mitigating lipid peroxidation and protecting cell membranes from damage.[3] Its mechanism also involves the inhibition of inflammatory pathways and the upregulation of endogenous antioxidant systems.
Nimodipine: Nimodipine is a calcium channel blocker that exhibits a greater effect on cerebral arteries than on peripheral vessels. By blocking L-type voltage-gated calcium channels, it prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation. In the context of stroke, this is thought to improve cerebral blood flow and counteract the vasospasm that can occur.[4] Some evidence also suggests a direct neuroprotective effect by preventing calcium overload in neurons.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: Alacepril's Mechanism of Action.
Caption: Edaravone's Free Radical Scavenging.
Caption: Nimodipine's Calcium Channel Blockade.
Caption: Preclinical Stroke Study Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the methodologies reported in the cited preclinical studies.
1. Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Species: Male Sprague-Dawley or Wistar rats are commonly used.[1][3]
-
Anesthesia: Anesthesia is induced and maintained typically with an inhalant anesthetic like isoflurane or an injectable agent such as chloral hydrate.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce transient focal ischemia. For permanent MCAO, the filament is left in place until the end of the experiment.
-
For reperfusion models, the filament is withdrawn to allow blood flow to resume.
-
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including hydration and pain management.
2. Drug Administration
-
Alacepril (as Enalapril): Enalapril is typically dissolved in saline and administered via intraperitoneal (i.p.) injection at a specific time point relative to the MCAO procedure (e.g., 1 hour before).[1]
-
Edaravone: Edaravone is often administered intravenously (i.v.) or intraperitoneally (i.p.) shortly after the induction of ischemia or at the onset of reperfusion.[3]
-
Nimodipine: Nimodipine can be administered via various routes, including subcutaneous (s.c.) or oral gavage, at different time points post-occlusion.[4]
3. Assessment of Neurological Deficit
-
Neurological Deficit Score (NDS): A standardized scoring system is used to evaluate motor and sensory deficits. A common scale includes assessments of posture, circling behavior, and forelimb flexion. Scores typically range from 0 (no deficit) to 4 or 5 (severe deficit).[1]
-
Behavioral Tests: Other tests, such as the rotarod test or cylinder test, can be used to assess motor coordination and limb use asymmetry.
4. Measurement of Infarct Volume
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), animals are euthanized, and their brains are rapidly removed.
-
The brains are sectioned coronally.
-
The brain slices are incubated in a TTC solution. Viable tissue stains red, while the infarcted tissue remains white.
-
The stained sections are imaged, and the infarct area in each slice is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct areas across all slices.
-
Conclusion
This comparative guide provides an overview of the preclinical evidence for the neuroprotective effects of Alacepril, using Enalapril as a proxy, in the context of ischemic stroke, alongside the established agents Edaravone and Nimodipine. The data from the Enalapril study suggests that ACE inhibitors hold promise as neuroprotective agents, demonstrating a reduction in infarct volume and improvement in neurological outcomes in a rat model of MCAO.[1] The proposed mechanisms for this class of drugs extend beyond blood pressure control to include anti-inflammatory and anti-oxidative effects within the central nervous system.[2]
Edaravone's potent free-radical scavenging properties provide a clear and direct mechanism for neuroprotection in the acute phase of ischemic stroke. Nimodipine's effects on cerebral vasodilation also present a logical approach to improving outcomes.
It is crucial to emphasize that the data for Alacepril is indirect and based on another drug in the same class. Further direct preclinical studies on Alacepril in ischemic stroke models are warranted to validate these promising, yet preliminary, findings. Future research should focus on head-to-head comparisons of these agents in standardized stroke models to better delineate their relative efficacy and optimal therapeutic windows. Such studies will be instrumental in guiding the development of more effective neuroprotective strategies for stroke patients.
References
- 1. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ACTIVATION OF THE NEUROPROTECTIVE ANGIOTENSIN CONVERTING ENZYME 2 IN RAT ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. What is Alacepril used for? [synapse.patsnap.com]
- 6. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 7. Promising Neuroprotective Effects of the Angiotensin 1-7/ACE2 / Mas axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Mechanisms of the ACE2–Angiotensin-(1-7)–Mas Axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Alacepril and Ramipril in Heart Failure: A Head-to-Head Experimental Comparison
In the landscape of therapeutic interventions for heart failure, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of treatment. Among these, Alacepril and Ramipril have demonstrated significant efficacy. This guide provides a detailed head-to-head comparison of their performance in preclinical heart failure models, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both Alacepril and Ramipril are potent ACE inhibitors.[1][2] They exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, a key vasoconstrictor and stimulator of aldosterone secretion.[1][2] This inhibition leads to vasodilation, reduced sodium and water retention, and ultimately, a decrease in cardiac workload and improvement in heart failure symptoms.[1][2][3] Alacepril is a prodrug that is metabolized in the liver to its active form, captopril. Ramipril is also a prodrug, converted to its active metabolite ramiprilat in the liver and kidneys.[2][4]
Performance in Heart Failure Models: A Comparative Overview
While no direct head-to-head studies comparing Alacepril and Ramipril in the same experimental heart failure model were identified, this guide synthesizes data from separate studies utilizing similar models. The following tables present a comparative summary of their effects on key cardiac parameters.
Table 1: Effects on Hemodynamics and Cardiac Function in Rat Models of Myocardial Infarction-Induced Heart Failure
| Parameter | Alacepril (30 mg/kg, twice daily)[5] | Ramipril (dose not specified)[1][6] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Significantly attenuated elevation | Increased in placebo, attenuated with Ramipril |
| +dP/dtmax | Slightly increased the reduction | Diminished in placebo, improved with Ramipril |
| -dP/dtmax | Slightly increased the reduction | Diminished in placebo, improved with Ramipril |
| Cardiac Output | - | - |
| Heart Rate | - | - |
Data for Alacepril is from a study on rats with chronic congestive heart failure following coronary artery ligation.[5] Data for Ramipril is from a study on rats with experimental infarction.[6]
Table 2: Effects on Cardiac Remodeling and Myocardial Metabolism
| Parameter | Alacepril (30 mg/kg, twice daily)[5] | Ramipril (dose not specified)[1] |
| Lung Weight | Significantly improved increase | - |
| Heart Weight | Significantly improved increase | - |
| Myocardial ATP Content | Significantly improved reduction | - |
| Myocardial Creatine Phosphate Content | Significantly improved reduction | - |
| Collagen-I and III Deposition | - | Significantly attenuated |
| Fibrosis | - | Reduced |
Data for Alacepril is from a study on rats with chronic congestive heart failure following coronary artery ligation.[5] Data for Ramipril is from a study on a rat model of heart failure after myocardial infarction.[1]
Experimental Protocols
Alacepril in Rat Model of Chronic Heart Failure[5]
-
Animal Model: Male Wistar rats.
-
Induction of Heart Failure: Ligation of the left coronary artery.
-
Treatment Groups:
-
Sham-operated
-
Congestive Heart Failure (CHF) control
-
CHF + Alacepril (10 or 30 mg/kg, twice a day, orally)
-
CHF + Captopril (30 mg/kg, twice a day, orally)
-
CHF + Enalapril (10 mg/kg, once a day, orally)
-
-
Treatment Duration: From the 3rd to the 8th week after coronary ligation.
-
Key Measurements:
-
Cardiohemodynamics (LVEDP, +dP/dtmax, -dP/dtmax)
-
Lung and heart weights
-
Myocardial ATP and creatine phosphate content
-
Ramipril in Rat Model of Heart Failure After Myocardial Infarction[1]
-
Animal Model: Rats (strain not specified).
-
Induction of Heart Failure: Myocardial infarction (MI).
-
Treatment Groups:
-
Sham operation (SO)
-
MI
-
MI + Ramipril
-
-
Key Measurements:
-
Collagen-I and III deposition
-
Expression of activin A and follistatin
-
Fibrosis assessment
-
Signaling Pathways in Cardiac Remodeling
Both Alacepril and Ramipril, through their inhibition of ACE, impact signaling pathways involved in cardiac remodeling. By reducing angiotensin II levels, they can mitigate fibrosis and hypertrophy. Ramipril has been shown to attenuate left ventricular remodeling by down-regulating the expression of activin A, a member of the TGF-β superfamily involved in fibrosis.[1]
Conclusion
Based on the available experimental data, both Alacepril and Ramipril demonstrate beneficial effects in animal models of heart failure. They improve cardiac function and attenuate the pathological remodeling associated with this condition. While a direct comparative study is lacking, the evidence suggests that both are effective ACE inhibitors for the treatment of heart failure. Further head-to-head studies would be valuable to delineate any potential differences in their efficacy and underlying mechanisms of action in a controlled experimental setting.
References
- 1. Ramipril attenuates left ventricular remodeling by regulating the expression of activin A-follistatin in a rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental evidence for effects of ramipril on cardiac and vascular hypertrophy beyond blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of different angiotensin-converting enzyme (ACE) inhibitors on ischemic isolated rat hearts: relationship between cardiac ACE inhibition and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramipril attenuates left ventricular remodeling by regulating the expression of activin A-follistatin in a rat model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of long-term therapy with ACE inhibitors, captopril, enalapril and trandolapril, on myocardial energy metabolism in rats with heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Alatrioprilat: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical compounds like Alatrioprilat is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, laboratory personnel must consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS for this compound, the SDS for its active metabolite, Enalaprilat, should be referenced, and the compound handled with equivalent precautions.
Personal Protective Equipment (PPE) is mandatory when managing this compound waste. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves appropriate for handling pharmaceutical compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat or other suitable protective garment.
Step-by-Step Disposal Protocol
The disposal of this compound, as with all pharmaceutical waste, is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA), in addition to state and local regulations.[1] Adherence to these regulations is imperative to avoid significant legal and financial repercussions.
1. Waste Characterization: The first crucial step is to determine if the this compound waste is classified as hazardous.[2] Pharmaceutical waste can be deemed hazardous if it is specifically listed by the EPA (as a P- or U-listed waste) or if it exhibits one of the four characteristics of hazardous waste:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
Based on available data for the active metabolite, Enalaprilat, this compound is not typically classified as a listed hazardous waste. Its potential for toxicity would be the primary consideration for characterization. In the absence of a formal hazardous waste determination, it is prudent to manage this compound as a non-hazardous pharmaceutical waste, which requires specific disposal methods to prevent environmental contamination.
2. Segregation: this compound waste must be segregated at the point of generation. Do not mix it with other chemical waste streams, especially hazardous waste, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]
3. Containerization: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste, including contaminated lab consumables like gloves, pipette tips, and vials.[2] The container should be compatible with the chemical and kept securely closed when not in use.
4. Labeling: The waste container must be labeled with the words "Non-Hazardous Pharmaceutical Waste" and identify the contents (e.g., "this compound Waste"). The date of accumulation should also be clearly marked.
5. Storage: Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be away from drains and sources of water to prevent accidental environmental release.
6. Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the pharmaceutical waste.[4] Non-hazardous pharmaceutical waste should not be disposed of in the regular trash or flushed down the drain.[5] The recommended disposal method for non-hazardous pharmaceuticals is incineration by a licensed waste management contractor.[2][5]
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Hazardous Waste Status | Determined by RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if the substance is P- or U-listed. This compound is not a listed waste. A toxicity characteristic leaching procedure (TCLP) may be required for a definitive determination. | [2][6] |
| Aqueous Waste pH | For non-hazardous aqueous solutions, the pH should generally be between 6.0 and 9.0 for drain disposal, subject to local publicly owned treatment works (POTW) regulations. However, drain disposal of pharmaceuticals is strongly discouraged. | |
| Container Labeling | Must include "Non-Hazardous Pharmaceutical Waste" and the specific name of the chemical waste. | [2] |
| Recommended Disposal | Incineration via a licensed hazardous or medical waste contractor is the preferred method for non-hazardous pharmaceutical waste to ensure complete destruction and prevent environmental contamination. | [5] |
Experimental Protocols
The primary "experiment" in the context of waste disposal is the Hazardous Waste Characterization .
Methodology for Waste Characterization:
-
Review of Safety Data Sheet (SDS): Examine the SDS for this compound or a suitable proxy like Enalaprilat for any specific disposal instructions or hazard classifications.
-
RCRA Characteristic Evaluation:
-
Ignitability: Assess the flashpoint of the substance.
-
Corrosivity: Measure the pH of aqueous solutions of the waste.
-
Reactivity: Evaluate the chemical stability and reactivity with water.
-
Toxicity: If the substance is suspected of being toxic, a Toxicity Characteristic Leaching Procedure (TCLP) may be performed by an accredited laboratory to determine if it meets the regulatory threshold for toxicity.[6]
-
-
Consultation with EHS: Engage the institution's Environmental Health and Safety department to confirm the waste classification and disposal pathway based on their expertise and knowledge of local and state regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 3. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. alsglobal.com [alsglobal.com]
Essential Safety and Operational Guide for Handling Alatrioprilat
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety and prevent exposure when handling Alatrioprilat. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes.[1][3] |
| Face shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[1][3] | |
| Body Protection | Laboratory coat | A full-length lab coat should be worn and kept fastened to protect from potential splashes and contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.[2] Use if there is a risk of generating aerosols or dust. |
Operational and Disposal Plan
A systematic approach is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
-
Preparation:
-
Review Safety Information: Before beginning work, thoroughly review all available safety information for this compound and related compounds.
-
Designated Workspace: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[4] The workspace should be clean and uncluttered.[4][5]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the compound.[6]
-
-
Handling:
-
Weighing: If working with a solid form, weigh the necessary amount within a chemical fume hood to prevent the inhalation of any airborne particles.
-
Dissolving: When preparing solutions, slowly add the solvent to the this compound to avoid splashing.
-
-
Conducting Experiments:
-
Cleanup and Disposal:
-
Decontamination: After use, thoroughly clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat).
-
Waste Disposal: Dispose of all waste materials contaminated with this compound in a clearly labeled hazardous waste container.[5] Follow all institutional and local regulations for hazardous waste disposal. Do not mix with other waste streams.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Workflow for Safe Handling of this compound
Caption: Standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. rbnainfo.com [rbnainfo.com]
- 8. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
